Hsd17B13-IN-35
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16Cl2FN5O3 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[[1-(2-fluorophenyl)pyrazol-3-yl]methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2FN5O3/c26-16-10-14(11-17(27)23(16)34)24(35)30-20-6-3-5-19-22(20)25(36)32(13-29-19)12-15-8-9-33(31-15)21-7-2-1-4-18(21)28/h1-11,13,34H,12H2,(H,30,35) |
InChI Key |
HFMBTNIIAHHRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver, which has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to replicate this protective effect. This technical guide provides a detailed overview of the mechanism of action of HSD17B13 inhibitors, with a focus on well-characterized compounds such as BI-3231. It includes a summary of their quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "Hsd17B13-IN-35" is not publicly documented, this guide serves as a comprehensive resource on the general mechanism of HSD17B13 inhibition.
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which are NAD(P)+/NAD(P)H-dependent oxidoreductases.[1][2] It is highly expressed in the liver and localizes to the surface of lipid droplets.[1] The enzyme is implicated in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[1][3] HSD17B13 catalyzes the conversion of various lipid substrates, including steroids like estradiol and retinoids such as retinol.[2][4] The enzymatic activity of HSD17B13 is thought to contribute to the pathophysiology of liver disease, and its inhibition is a promising therapeutic strategy.[5]
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action of HSD17B13 inhibitors is the direct competitive binding to the enzyme's active site, preventing the binding of its natural substrates and the subsequent enzymatic reaction. This inhibition is often dependent on the presence of the cofactor NAD+.[6] By blocking the enzymatic activity of HSD17B13, these inhibitors aim to mimic the protective effects observed with genetic loss-of-function variants.
A leading example of a potent and selective HSD17B13 inhibitor is BI-3231. This compound has been extensively characterized and serves as a valuable chemical probe for studying the biological functions of HSD17B13.[7][8][9][10]
Quantitative Data for HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is typically determined through in vitro enzymatic assays. The following table summarizes the available quantitative data for several known inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Substrate | Reference |
| BI-3231 | human HSD17B13 | 1 | 0.7 | Estradiol | [7][8] |
| mouse HSD17B13 | 13 | - | Estradiol | [7][9] | |
| HSD17B13-IN-9 | human HSD17B13 | 10 | - | Not Specified | [11] |
| Unnamed Compound | human HSD17B13 | < 100 | - | Estrone | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (NAD-Glo™ Assay)
This assay is a common method for high-throughput screening and determination of inhibitor potency. It measures the production of NADH, a product of the HSD17B13 enzymatic reaction.[13][14]
Principle: The NAD-Glo™ Assay is a bioluminescent assay that measures NADH levels. In the presence of a specific reductase and proluciferin substrate, NADH is consumed, and the reductase reduces the proluciferin to luciferin. Luciferin is then quantified in a luciferase reaction that produces light, and the light signal is proportional to the amount of NADH in the sample.
Protocol:
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme (e.g., 50-100 nM), and the test inhibitor at various concentrations.[14]
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and the substrate (e.g., 10-50 µM β-estradiol).[14]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate in the dark for 60 minutes at room temperature.[16]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.[10][17]
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA®, cells are treated with the inhibitor and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The amount of soluble protein remaining after heating is quantified, and an increase in the soluble fraction in the presence of the inhibitor indicates target engagement.[18][19][20][21]
Protocol:
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7).
-
Test inhibitor compounds.
-
Cell lysis buffer.
-
Antibodies specific for HSD17B13.
-
Western blotting or ELISA reagents.
-
PCR machine or other temperature-controlled instrument.
-
-
Procedure:
-
Culture hepatocytes to a suitable confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[19]
-
Heat the cells in a PCR plate to a predetermined optimal temperature for 3 minutes, followed by a controlled cooling step.[17]
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 in the supernatant using Western blotting or an ELISA-based method.
-
A positive result is indicated by a higher amount of soluble HSD17B13 in the inhibitor-treated samples compared to the vehicle control at the denaturation temperature.
-
Palmitic Acid-Induced Hepatocyte Lipotoxicity Assay
This cellular assay assesses the ability of HSD17B13 inhibitors to protect hepatocytes from the toxic effects of saturated fatty acids.[22][23][24]
Principle: High concentrations of saturated fatty acids like palmitic acid can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis in hepatocytes, a process known as lipotoxicity. The protective effect of HSD17B13 inhibition against this lipotoxicity can be evaluated by measuring cell viability.[25]
Protocol:
-
Reagents:
-
Hepatocyte cell line (e.g., HepG2, primary hepatocytes).
-
Palmitic acid (PA).
-
Test inhibitor compounds.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Plate hepatocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Induce lipotoxicity by adding palmitic acid (e.g., 0.2-0.5 mM) to the cell culture medium.[22]
-
Incubate the cells for a defined period (e.g., 12-48 hours).[22]
-
Measure cell viability using a standard assay according to the manufacturer's protocol.
-
An increase in cell viability in the inhibitor-treated groups compared to the PA-only treated group indicates a protective effect.
-
Signaling Pathways and Visualizations
The expression and activity of HSD17B13 are integrated into key metabolic signaling pathways in the liver. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Caption: HSD17B13 signaling pathway and point of inhibitor intervention.
Caption: Experimental workflow for HSD17B13 inhibitor discovery and characterization.
Conclusion
The inhibition of HSD17B13 presents a targeted and genetically validated approach for the treatment of NAFLD and NASH. The mechanism of action of small molecule inhibitors like BI-3231 involves the direct inhibition of the enzyme's catalytic activity, thereby reducing its contribution to hepatic lipid accumulation and lipotoxicity. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of novel HSD17B13 inhibitors. Future work will further elucidate the precise physiological substrates of HSD17B13 and the full downstream consequences of its inhibition in the complex environment of the liver.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
- 15. origene.com [origene.com]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 24. Role of hepatocyte S6K1 in palmitic acid-induced endoplasmic reticulum stress, lipotoxicity, insulin resistance and in oleic acid-induced protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery and Synthesis of a Potent Hsd17B13 Inhibitor
A Case Study on BI-3231
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on a specific molecule designated "Hsd17B13-IN-35" is not publicly available. This document provides a comprehensive technical overview of the discovery and synthesis of a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, as a representative case study.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified Hsd17B13 as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[6] While the endogenous substrate and precise physiological function of Hsd17B13 are still under investigation, its enzymatic activity is known to involve the metabolism of steroids, bioactive lipids, and retinol.[6] The development of potent and selective small-molecule inhibitors is crucial for elucidating the role of Hsd17B13 in liver pathophysiology and for its validation as a drug target.
Discovery of a Novel Hsd17B13 Inhibitor: BI-3231
The discovery of the potent and selective Hsd17B13 inhibitor, BI-3231, was initiated through a high-throughput screening (HTS) campaign.[3][5] This effort led to the identification of an initial hit compound which, following a subsequent optimization process, resulted in the development of BI-3231 (also referred to as compound 45 in the primary literature).[3][4][5]
High-Throughput Screening and Hit Identification
The HTS utilized an in vitro enzyme assay with estradiol as the substrate to identify initial inhibitors of Hsd17B13.[3][5] This screening identified a weakly active compound, compound 1, which served as the starting point for a medicinal chemistry optimization program.[3]
Lead Optimization
The initial hit compound underwent structural modifications to improve its functional and physicochemical properties, as well as its drug metabolism and pharmacokinetic (DMPK) profile.[3][7] This optimization process ultimately yielded BI-3231, a compound with significantly improved potency and selectivity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231, showcasing its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| Human HSD17B13 | Enzymatic | 1 | - | |
| Mouse HSD17B13 | Enzymatic | 13 | >10-fold unbound plasma concentration maintained over 8 hours in mice | |
| Human HSD17B11 | Enzymatic | >10,000 | - | Demonstrates high selectivity |
Data sourced from multiple independent measurements.[1]
Table 2: Physicochemical and In Vitro ADME Properties of BI-3231
| Property | Value |
| Molecular Weight (Da) | 380.4 |
| Water Solubility | Good |
| Permeability | Good |
| Metabolic Stability (Human and Mouse Hepatocytes) | Medium |
| Metabolic Stability (Liver Microsomes) | High |
ADME: Absorption, Distribution, Metabolism, and Excretion.[1][8]
Table 3: In Vivo Pharmacokinetic Profile of BI-3231 in Rodents
| Species | Administration | Key Findings |
| Mouse | Intravenous & Oral | Rapid plasma clearance exceeding hepatic blood flow; low oral bioavailability. |
| Rat | Intravenous & Oral | Consistent with mouse PK profile. |
| Mouse | Subcutaneous | Significantly increased bioavailability. |
Experimental Protocols
Hsd17B13 Enzymatic Assay (NAD-Glo™ Assay)
This assay quantifies the amount of NADH produced by the Hsd17B13-catalyzed oxidation of a substrate.
-
Reagents: Recombinant human or mouse Hsd17B13, NAD+, substrate (e.g., estradiol), test compound (BI-3231), and NAD-Glo™ Detection Reagent (Promega).
-
Procedure:
-
Assay reactions are prepared in a multi-well plate format.
-
Each reaction mixture contains the enzyme, NAD+, and the substrate in a suitable buffer (e.g., 40 mM Tris, pH 7.4, with 0.01% BSA and 0.01% Tween 20).[9]
-
The test compound (BI-3231) is added at varying concentrations.
-
The reaction is initiated and incubated at a controlled temperature.
-
Following incubation, the NAD-Glo™ Detection Reagent is added, which contains an enzyme that consumes NADH and generates a luminescent signal.
-
The luminescence, which is proportional to the NADH concentration, is measured using a plate reader.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Hsd17B13 Activity Assay
This assay measures the activity of Hsd17B13 in a cellular context.
-
Cell Line: A suitable human liver cell line, such as HepG2 cells, is used.
-
Procedure:
-
HepG2 cells are cultured under standard conditions.
-
The cells are treated with the test compound (BI-3231) at various concentrations.
-
A known substrate of Hsd17B13 is added to the cell culture medium.
-
After a specified incubation period, the formation of the product is measured from the cell lysate or supernatant using a sensitive analytical method like mass spectrometry.
-
To assess cell viability and exclude cytotoxic effects, a viability assay (e.g., CellTiter-Glo®) is performed in parallel.[3]
-
Synthesis of BI-3231
The synthesis of BI-3231 is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.
Synthesis of Boronic Acid Intermediate (45F)
The synthesis of the boronic acid intermediate is a three-step process as outlined in the literature.[7]
Final Assembly of BI-3231 (45)
The final synthesis of BI-3231 involves the alkylation of an intermediate (45D) with ethyl iodide, followed by a Suzuki coupling reaction with the boronic acid intermediate (45F).[3][7]
Visualizations
Hsd17B13 Signaling and Pathophysiological Role in NAFLD
Caption: Hsd17B13's role in hepatic lipid metabolism and NAFLD progression.
Experimental Workflow for BI-3231 Discovery and Characterization
Caption: Workflow for the discovery and characterization of BI-3231.
Conclusion
BI-3231 is a potent, selective, and well-characterized inhibitor of Hsd17B13 that serves as a valuable chemical probe to explore the biology of this enzyme.[3] Its discovery through a systematic HTS and lead optimization campaign, coupled with detailed characterization, provides a clear roadmap for the development of Hsd17B13-targeted therapeutics for NASH and other liver diseases. The public availability of BI-3231 through open science platforms will further accelerate research into the therapeutic potential of Hsd17B13 inhibition.[3][4][5][10]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BIâ3231, a Well-Characterized Chemical Probe Available for Open Science - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enanta.com [enanta.com]
- 10. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-35 and its Role in Lipid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), its role in lipid metabolism, and the therapeutic potential of its inhibition, with a focus on the representative inhibitor class to which Hsd17B13-IN-35 belongs. HSD17B13 has emerged as a critical, liver-specific protein implicated in the pathogenesis of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).
Core Concepts: HSD17B13 in Hepatic Lipid Homeostasis
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily, which is primarily involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Unlike other members of its family, HSD17B13 is expressed predominantly in the liver and is specifically localized to the surface of intracellular lipid droplets (LDs).[3][4][5] Its expression is markedly upregulated in the livers of patients with NAFLD.[1][2]
The enzyme's strategic location on lipid droplets suggests a direct role in regulating lipid dynamics.[3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, indicating that it promotes the accumulation and stabilization of triglycerides.[1][5] Mechanistically, the expression of HSD17B13 is induced by the Liver X receptor alpha (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[2][6]
Genetic studies have provided compelling evidence for HSD17B13's role in liver disease. A loss-of-function variant of the HSD17B13 gene (rs72613567) has been shown to confer significant protection against the progression of simple steatosis to NASH, fibrosis, and cirrhosis.[4][5] This protective effect underscores the therapeutic potential of inhibiting HSD17B13's enzymatic activity.
This compound: A Therapeutic Strategy
While "this compound" appears to be a specific compound designation not yet widely documented in public literature, it represents a class of small-molecule inhibitors designed to target the enzymatic function of HSD17B13. The effects and mechanisms described herein are based on published data from selective HSD17B13 inhibitors, such as BI-3231, and RNA interference (RNAi) studies, which serve as a proxy for the action of potent and selective inhibitors like this compound.
Targeted inhibition of HSD17B13 is a promising therapeutic approach for steatotic liver diseases.[7][8] By blocking the enzyme, these inhibitors aim to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. The primary therapeutic effect is the reduction of lipotoxicity induced by factors like excess palmitic acid in hepatocytes.[7]
Mechanism of Action of HSD17B13 Inhibition
Inhibition of HSD17B13 mitigates liver steatosis through several interconnected mechanisms. In preclinical models, treatment with a selective inhibitor or knockdown of the Hsd17b13 gene leads to a significant decrease in triglyceride accumulation under lipotoxic stress.[7][8][9] This is not achieved by altering β-oxidation but rather by restoring overall lipid homeostasis and improving mitochondrial respiratory function.[7][8]
Furthermore, HSD17B13 inhibition influences the expression of key genes involved in lipid metabolism. For instance, short hairpin RNA (shRNA)-mediated knockdown of Hsd17b13 in obese mice led to the downregulation of the fatty acid transporter Cd36.[9][10] Global lipidomic analysis revealed that HSD17B13 knockdown causes a major decrease in diacylglycerols (DAGs) and a corresponding increase in beneficial polyunsaturated fatty acid (PUFA)-containing phosphatidylcholines (PCs).[9]
The proposed signaling pathway and mechanism of inhibition are visualized below.
Data Presentation: Quantitative Effects of HSD17B13 Modulation
The following tables summarize quantitative data from studies on HSD17B13 genetic variants and preclinical inhibition models.
Table 1: Clinical Data from HSD17B13 Genetic Variant (rs72613567) Carriers
| Parameter | Genotype Group | Value | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Aspartate Aminotransferase (AST) | Non-carriers (TT) | 36.7 ± 2.6 IU/L | Baseline | [11] |
| Carriers (TTA/TATA) | 29.5 ± 1.2 IU/L | ~19.6% Decrease | [11] | |
| Risk of NASH Cirrhosis | Heterozygotes | - | 26% Reduced Risk | [5] |
| Homozygotes | - | 49% Reduced Risk | [5] | |
| Plasma IL-6 | Non-carriers | ~2.5 pg/mL | Baseline | [11] |
| | Carriers | ~1.5 pg/mL | ~40% Decrease |[11] |
Table 2: Preclinical Data from HSD17B13 Knockdown (KD) / Inhibition Studies
| Model System | Treatment / Condition | Measured Outcome | Result | Reference |
|---|---|---|---|---|
| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Diacylglycerols (DAGs) | Major Decrease | [9] |
| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Phosphatidylcholines (PCs) with PUFAs | Increase | [9] |
| HFD-Obese Mice | shRNA vs. Scrambled | Hepatic Cd36 Gene Expression | Decrease | [9][12] |
| HFD-Obese Mice | shRNA vs. Scrambled | Serum Alanine Aminotransferase (ALT) | Decrease | [9] |
| Palmitic Acid-treated Hepatocytes | BI-3231 Inhibitor vs. Control | Triglyceride (TG) Accumulation | Significant Decrease | [7][8] |
| Palmitic Acid-treated Hepatocytes | BI-3231 Inhibitor vs. Control | Mitochondrial Respiration | Increase |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on the cited literature.
Protocol 1: In Vitro Assessment of HSD17B13 Inhibitor in Hepatocytes
-
Cell Culture:
-
Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Induction of Lipotoxicity:
-
Prepare a 10 mM stock solution of palmitic acid (PA) complexed to 2% fatty acid-free bovine serum albumin (BSA) in culture medium.
-
Plate cells to achieve 70-80% confluency.
-
Induce lipotoxicity by treating cells with a final concentration of 200-500 µM PA for 16-24 hours.
-
-
Inhibitor Treatment:
-
Co-incubate the PA-treated cells with this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) for the duration of the PA treatment. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Endpoint Analysis:
-
Triglyceride Quantification: Lyse cells and measure intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit. Normalize results to total protein concentration.
-
Cell Viability: Assess cell viability using an MTS or MTT assay to check for cytotoxic effects of the treatment.
-
Mitochondrial Function: Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.
-
Gene Expression: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) for genes involved in lipid metabolism (e.g., CD36, SREBP1, FASN).[10]
-
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity Mouse Model
-
Animal Model:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.[12]
-
-
shRNA-Mediated Knockdown (as a proxy for inhibitor effect):
-
Design and validate shRNA sequences targeting murine Hsd17b13.
-
Package the shRNA into an adeno-associated virus (AAV) vector (e.g., AAV8) for liver-specific delivery.
-
After the diet-induction period, administer a single tail vein injection of the AAV-shHsd17b13 or a scrambled control AAV-shRNA.[9]
-
-
Follow-up and Sample Collection:
-
Continue the HFD for an additional 4-8 weeks post-injection.
-
Monitor body weight and food intake regularly.
-
At the endpoint, collect blood via cardiac puncture for serum analysis (ALT, AST, lipids).
-
Perfuse and harvest the liver. A portion should be fixed in formalin for histology (H&E and Oil Red O staining), a portion snap-frozen for molecular analysis (RNA, protein), and a portion for lipidomics.[10]
-
-
Analysis:
-
Histology: Score liver sections for steatosis, inflammation, and ballooning.
-
Biochemical Assays: Measure serum ALT/AST levels and hepatic triglyceride content.
-
Lipidomics: Perform untargeted or targeted lipidomics on liver tissue using liquid chromatography-mass spectrometry (LC-MS/MS) to profile changes in lipid species (DAGs, PCs, etc.).[13]
-
Gene/Protein Expression: Analyze changes in key lipid metabolism genes and proteins via qRT-PCR and Western blotting.[10]
-
Concluding Remarks
HSD17B13 stands out as a high-value therapeutic target for NAFLD and NASH. Its liver-specific expression and direct role in lipid droplet biology make it an attractive candidate for inhibition with minimal off-target effects. The development of potent and selective small-molecule inhibitors, represented by compounds like this compound, holds significant promise for mitigating the lipotoxic effects that drive the progression of chronic liver disease. The quantitative and mechanistic data gathered from preclinical models provide a strong rationale for advancing these inhibitors into clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-35 and its Effect on Retinol Dehydrogenase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). One of its key enzymatic functions is the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the retinoic acid signaling pathway, which is implicated in various cellular processes including inflammation and fibrosis.[1][2][3] This document provides a technical guide on the current understanding of Hsd17B13-IN-35, a small molecule inhibitor of HSD17B13, and its effect on the retinol dehydrogenase activity of the enzyme.
This compound: An Inhibitor of HSD17B13
Quantitative Data
Limited publicly available data exists for the direct inhibition of HSD17B13's retinol dehydrogenase activity by this compound. The following table summarizes the available inhibitory activity data for this compound against HSD17B13 with a different substrate.
| Compound | Target | Substrate | IC50 | Source |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | Commercial Vendor Data |
Note: The IC50 value provided is for the inhibition of HSD17B13 using estradiol as a substrate. Further experimental investigation is required to determine the specific IC50 for retinol dehydrogenase activity.
Signaling Pathway and Experimental Workflow
To facilitate further research into the effects of this compound, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for assessing the inhibition of retinol dehydrogenase activity.
HSD17B13-Mediated Retinol Metabolism
Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde.
Experimental Workflow for Inhibitor Screening
Caption: A general workflow for determining the IC50 of an HSD17B13 inhibitor.
Experimental Protocols
While a specific protocol for testing this compound on retinol dehydrogenase activity has not been published, a general cell-based assay can be adapted for this purpose.
General Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is based on methods described for characterizing the retinol dehydrogenase activity of HSD17B13.
1. Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media.
-
Cells are transiently transfected with an expression vector encoding for human HSD17B13 or a control vector.
2. Inhibitor and Substrate Treatment:
-
Following transfection, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).
-
All-trans-retinol is then added to the culture medium at a final concentration (e.g., 5 µM) and incubated for a set time (e.g., 4-8 hours).
3. Sample Preparation and Analysis:
-
After incubation, the cells and media are harvested.
-
Retinoids (retinol, retinaldehyde, and retinoic acid) are extracted from the samples.
-
The levels of retinaldehyde and retinoic acid are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
-
The production of retinaldehyde in the presence of different concentrations of this compound is measured.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
An IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of HSD17B13. While its specific inhibitory activity against the retinol dehydrogenase function of the enzyme requires further elucidation, the provided information and protocols offer a framework for researchers to conduct these critical investigations. The development of potent and specific inhibitors of HSD17B13's retinol dehydrogenase activity holds significant promise for the treatment of chronic liver diseases.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing HSD17B13 Inhibition to Combat NAFLD Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption.[1] The disease spectrum ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2] Despite its increasing prevalence, there are currently no FDA-approved pharmacological treatments specifically for NASH.[1]
A promising therapeutic target that has emerged from human genetic studies is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[3][4][5] Large-scale genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its severe complications.[2][6][7] This protective effect has established HSD17B13 inhibition as a compelling strategy for the treatment of NAFLD.
This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD pathogenesis, summarizes the preclinical and clinical data on investigational HSD17B13 inhibitors, details relevant experimental methodologies, and visualizes key pathways and workflows. While the specific inhibitor "Hsd17B13-IN-35" is not publicly characterized, this document will focus on the broader strategy of HSD17B13 inhibition, drawing on data from publicly disclosed molecules to illustrate the therapeutic potential.
HSD17B13 Signaling and Role in NAFLD Pathogenesis
HSD17B13's expression is closely linked to lipid metabolism pathways within the hepatocyte. Its transcription is induced by the liver X receptor-α (LXRα), a key regulator of lipid homeostasis. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[2][3][8][9][10] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic fat accumulation.[2]
The precise enzymatic function of HSD17B13 in the context of NAFLD is still under investigation, but it is known to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[2][6] It catalyzes the conversion of retinol to retinaldehyde, and loss-of-function variants that impair this activity are protective against NAFLD progression.[2] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in lipid droplet biogenesis or stability.[2][6]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
The Nexus of HSD17B13 Inhibition and Genetic Variation: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Interaction of HSD17B13 Inhibitors with HSD17B13 Genetic Variants
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. The validation of HSD17B13 as a target is strongly supported by human genetic studies demonstrating that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of small molecule inhibitors aimed at mimicking this protective genetic profile. This technical guide provides a comprehensive overview of HSD17B13, its clinically relevant genetic variants, and the current landscape of inhibitors in development. While specific data on a compound named "Hsd17B13-IN-35" is not publicly available, this document will focus on the broader class of HSD17B13 inhibitors, using publicly disclosed information on molecules such as INI-822 and BI-3231 as illustrative examples. We will delve into the mechanistic rationale for HSD17B13 inhibition, present available quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to inform researchers, scientists, and drug development professionals in this rapidly evolving field.
Introduction: HSD17B13 - A Genetically Validated Target in Liver Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets.[1][2] Its precise physiological function is still under investigation, but it is known to be involved in hepatic lipid metabolism.[3][4] The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD, suggesting a role in the pathogenesis of the disease.[1]
The most compelling evidence for HSD17B13 as a therapeutic target comes from large-scale human genetic studies. These studies have identified several genetic variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver diseases, including nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[5]
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13's localization to lipid droplets positions it at a critical interface of lipid metabolism and cellular signaling in hepatocytes.[6] Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets, a hallmark of steatosis.[7] The proposed mechanism involves the stabilization of lipid droplets and the modulation of pathways related to lipid synthesis and uptake.[7] While its exact substrates are still being fully elucidated, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis.
Protective Genetic Variants of HSD17B13
The discovery of protective genetic variants has been a pivotal moment in the validation of HSD17B13 as a drug target. These naturally occurring "human knockouts" provide strong evidence that reducing or eliminating HSD17B13 activity is not only safe but also beneficial in the context of chronic liver disease.
| Variant ID | Type | Consequence | Associated Protection |
| rs72613567 | Insertion (TA) | Creates a splice donor site, leading to a truncated, inactive protein.[8] | Reduced risk of NASH, cirrhosis, and hepatocellular carcinoma in individuals with NAFLD, alcoholic liver disease, and hepatitis C.[8] |
| rs6834314 | SNP (A>G) | In high linkage disequilibrium with rs72613567; associated with lower levels of liver enzymes. | Reduced inflammation and ballooning in NAFLD. |
| rs9992651 | SNP (G>A) | Protection against NAFLD. |
These genetic findings form the cornerstone of the therapeutic hypothesis: inhibiting the enzymatic activity of HSD17B13 can replicate the protective effects observed in individuals carrying these loss-of-function variants.
The Landscape of HSD17B13 Inhibitors in Development
The strong genetic validation of HSD17B13 has led to a surge in the development of targeted therapies. The primary therapeutic strategies involve small molecule inhibitors and RNA interference (RNAi) technologies.
Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of oral bioavailability and the ability to modulate the enzymatic activity of HSD17B13. Several companies are actively pursuing the development of such compounds.
-
INI-822 (Inipharm): This is a first-in-class, orally bioavailable small molecule inhibitor of HSD17B13 that has entered Phase 1 clinical trials.[9][10] Inipharm, which raised $35 million in a Series A financing to advance its HSD17B13 program, has reported that INI-822 demonstrated anti-fibrotic effects in preclinical human liver cell-based models.[10][11]
-
BI-3231 (Boehringer Ingelheim): BI-3231 is a potent and selective HSD17B13 inhibitor that has been characterized as a chemical probe for open science.[12] While it has shown some pharmacokinetic challenges, it serves as a valuable tool for further elucidating the biological functions of HSD17B13.[12]
RNA Interference (RNAi) Therapeutics
-
ALN-HSD (Alnylam Pharmaceuticals): This is an investigational RNAi therapeutic that targets HSD17B13 mRNA.[9]
-
ARO-HSD (Arrowhead Pharmaceuticals): Now known as GSK4532990, this is another RNAi candidate designed to silence the HSD17B13 gene.[9]
Quantitative Data on HSD17B13 Inhibitors
While comprehensive data on the interaction of these inhibitors with HSD17B13 genetic variants is not yet publicly available, some key quantitative metrics for wild-type HSD17B13 inhibition have been disclosed.
| Compound | Type | Target | IC50 (nM) | Development Stage | Company |
| INI-822 | Small Molecule Inhibitor | HSD17B13 | Not Disclosed | Phase 1 | Inipharm |
| BI-3231 | Small Molecule Inhibitor | HSD17B13 | 1 | Preclinical | Boehringer Ingelheim |
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol or a specific bioactive lipid)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Test compound serially diluted in DMSO
-
Detection reagent for NADH production (e.g., diaphorase/resazurin system)
-
384-well microplates
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the fluorescence or absorbance signal, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an HSD17B13 inhibitor in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound
-
Lysis buffer
-
Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured hepatocytes with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot the amount of soluble HSD17B13 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Key Pathways and Workflows
HSD17B13 Signaling and Pathogenic Role in NAFLD
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. IniPharm Closes on $35 Million Series A to Fund NASH Drug Development - BioSpace [biospace.com]
- 4. origene.com [origene.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 10. inipharm.com [inipharm.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Hsd17B13-IN-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data retrieval, specific in vitro evaluation data for a compound designated "Hsd17B13-IN-35" is not publicly available. The following technical guide provides a representative in vitro evaluation based on established methodologies and data for other known 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors. The quantitative data presented is illustrative and should not be considered as actual experimental results for this compound.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence from human genetic studies has implicated Hsd17B13 as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of these chronic liver diseases.[4][5] Hsd17B13 catalyzes the conversion of various substrates, including steroids like β-estradiol, bioactive lipids such as leukotriene B4, and retinol.[2][6] Inhibition of Hsd17B13 enzymatic activity is therefore a promising strategy for the treatment of liver diseases. This document outlines a preliminary in vitro evaluation of a representative Hsd17B13 inhibitor, herein referred to as this compound.
Data Presentation
Biochemical Activity
The inhibitory potency of this compound against recombinant human Hsd17B13 was assessed using various substrates. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
| Substrate | This compound IC50 (nM) |
| β-Estradiol | 15 |
| Leukotriene B4 | 25 |
| Retinol | 30 |
| Table 1: Illustrative biochemical IC50 values for this compound against human Hsd17B13 with different substrates. |
Cellular Activity
The efficacy of this compound was evaluated in a cellular context to determine its ability to inhibit Hsd17B13 activity within a relevant biological system and to assess its potential cytotoxicity.
| Assay | Cell Line | Endpoint | This compound IC50 (nM) |
| Retinol Dehydrogenase (RDH) Activity | HEK293 (overexpressing Hsd17B13) | Retinaldehyde formation | 85 |
| Cell Viability | HepG2 | ATP levels (CellTiter-Glo®) | > 10,000 |
| Table 2: Illustrative cellular activity and cytotoxicity of this compound. |
Experimental Protocols
Recombinant Hsd17B13 Enzyme Inhibition Assay
This assay determines the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human Hsd17B13. The production of NADH, a product of the dehydrogenase reaction, is measured using a bioluminescent detection system.
Materials:
-
Recombinant human Hsd17B13 protein
-
β-Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 80 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the reaction by adding 2 µL of 30 nM recombinant Hsd17B13 protein in assay buffer to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Retinol Dehydrogenase (RDH) Assay
This cell-based assay measures the ability of a test compound to inhibit the retinol dehydrogenase activity of Hsd17B13 in cells overexpressing the enzyme.
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinol
-
Test compound (this compound)
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293-Hsd17B13 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.
-
Add all-trans-retinol to the culture medium to a final concentration of 10 µM.
-
Incubate the cells for 8 hours.
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cell lysate and medium.
-
Quantify the amounts of retinaldehyde and retinoic acid produced using HPLC.
-
Determine the IC50 of the compound by measuring the reduction in retinaldehyde formation.
Cell Viability Assay
This assay is performed to assess the cytotoxic potential of the test compound on a relevant liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Hsd17B13 Signaling Pathway
Caption: Hsd17B13 transcriptional regulation by LXRα and SREBP-1c.
Biochemical Inhibition Assay Workflow
Caption: Workflow for the Hsd17B13 biochemical inhibition assay.
Cellular RDH Assay Workflow
Caption: Workflow for the cellular retinol dehydrogenase (RDH) assay.
References
- 1. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-35 binding affinity and kinetics
An In-Depth Technical Guide on the Binding Affinity and Kinetics of Hsd17B13-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it an attractive therapeutic target for the development of novel inhibitors.[3][4] this compound is a potent, novel inhibitor of HSD17B13. This document provides a comprehensive technical overview of the binding characteristics of this compound, including its binding affinity and a representative experimental protocol for its characterization.
Binding Affinity of this compound
This compound, also referred to as compound 76, has been identified as a potent inhibitor of HSD17B13.[5][6][7] The available quantitative data on its binding affinity is summarized in the table below.
| Compound | Parameter | Value | Substrate Used | Source |
| This compound | IC50 | < 0.1 µM | Estradiol | [5][6][7] |
Note: At present, detailed binding kinetics data (such as Kd, kon, and koff) for this compound are not publicly available. The provided IC50 value is based on initial characterizations.
Experimental Protocols
While the specific experimental protocol used for the determination of the IC50 of this compound has not been detailed in publicly accessible literature, a representative biochemical assay protocol for assessing the potency of HSD17B13 inhibitors is described below. This protocol is based on common methodologies used in the field for similar enzymes.
Representative Protocol: In Vitro Biochemical Assay for HSD17B13 Inhibition (IC50 Determination)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human HSD17B13 enzyme.
2. Materials and Reagents:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test Compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Detection Reagent (e.g., a fluorescent or luminescent reagent that measures NADH production)
-
384-well assay plates
-
Plate reader capable of detecting the signal from the chosen detection reagent
3. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Enzyme and Cofactor Preparation: Prepare a solution of recombinant HSD17B13 and NAD+ in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add the enzyme and cofactor solution to all wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme. .
-
Initiate the enzymatic reaction by adding the estradiol substrate solution to all wells.
-
-
Signal Detection:
-
Allow the enzymatic reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of NADH produced.
-
Measure the signal using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a control with a known potent inhibitor or no enzyme (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: HSD17B13 signaling and point of inhibition.
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Structural Biology of Hsd17B13 in Complex with a Potent Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in complex with a representative small molecule inhibitor. Hsd17B13 is a lipid droplet-associated enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Understanding its structure and mechanism of inhibition is pivotal for the development of novel therapeutics. While this guide focuses on the principles of Hsd17B13 inhibition, it uses a well-characterized inhibitor from published structural studies as a representative example to illustrate the molecular interactions, as a public crystal structure for the specific inhibitor Hsd17B13-IN-35 is not available. This compound is a potent inhibitor of Hsd17B13 with an IC50 of less than 0.1 μM.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Hsd17B13, including its enzymatic activity with different substrates and the potency of various inhibitors.
Table 1: Inhibitor Potency against Hsd17B13
| Inhibitor | IC50 (Estradiol as substrate) | IC50 (Leukotriene B4 as substrate) | Reference Compound |
| This compound | < 0.1 µM | Not Reported | 76 |
| HSD17B13-IN-3 | 0.38 µM | 0.45 µM | 2 |
| HSD17B13-IN-23 | < 0.1 µM | < 1 µM (Leukotriene B3) | 18 |
| HSD17B13-IN-43 | < 0.1 µM | Not Reported | 11 |
| HSD17B13-IN-96 | < 0.1 µM | Not Reported | 3 |
| HSD17B13-IN-54 | ≤ 0.1 µM | Not Reported | 158 |
| HSD17B13-IN-9 | 0.01 µM | Not Reported | 252 |
| HSD17B13-IN-8 | < 0.1 µM | < 1 µM | 1 |
Data compiled from MedChemExpress product pages.
Experimental Protocols
Detailed methodologies for the structural and functional characterization of Hsd17B13 are crucial for reproducibility and further research.
Protein Expression and Purification
Full-length human HSD17B13 is expressed in insect cells (e.g., Sf9) using a baculovirus expression system. A typical protocol involves:
-
Cloning: The HSD17B13 gene is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., His-tag) and a TEV protease cleavage site.
-
Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid, which is then transfected into Sf9 cells to produce the initial virus stock (P1).
-
Protein Expression: The high-titer viral stock (P2) is used to infect a large-scale culture of Sf9 cells. The cells are harvested 48-72 hours post-infection.
-
Purification:
-
Cell pellets are lysed, and the protein is solubilized using detergents (e.g., DDM).
-
The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed, and the protein is eluted with an imidazole gradient.
-
The His-tag is cleaved by TEV protease.
-
A second Ni-NTA column is used to remove the cleaved tag and any uncleaved protein.
-
The protein is further purified by size-exclusion chromatography.
-
Crystallography
To obtain the crystal structure of Hsd17B13 in complex with an inhibitor:
-
Complex Formation: The purified Hsd17B13 protein is incubated with the NAD+ cofactor and a molar excess of the inhibitor.
-
Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop). Crystallization screens are used to identify initial hit conditions, which are then optimized.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the collected diffraction data.
Enzymatic Assay
The enzymatic activity of Hsd17B13 and the potency of inhibitors are determined using a biochemical assay that measures the production of NADH.[2] A common protocol is as follows:
-
Reaction Mixture: The reaction is performed in a buffer (e.g., 25 mM Tris-HCl) containing purified Hsd17B13, the substrate (e.g., β-estradiol), and the NAD+ cofactor.[2]
-
Inhibitor Addition: For IC50 determination, the reaction is carried out in the presence of varying concentrations of the inhibitor.
-
NADH Detection: The production of NADH is monitored using a bioluminescent detection reagent (e.g., NAD(P)H-Glo™).[2] The luminescence signal is proportional to the amount of NADH produced and is read on a plate reader.[2]
-
Data Analysis: The data are normalized to controls, and the IC50 values are calculated by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for structural determination and the mechanism of Hsd17B13 inhibition.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-35 Cell-Based Assay
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of Hsd17B13-IN-35, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The protocol is intended for researchers, scientists, and drug development professionals working on novel therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
HSD17B13 is a lipid droplet-associated enzyme highly expressed in the liver.[1][2][3] It plays a role in hepatic lipid metabolism, and loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[1] The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde.[1][2] This retinol dehydrogenase activity is a key target for therapeutic intervention, and inhibitors of HSD17B13 are being investigated as potential treatments for NAFLD and NASH.
This document outlines a robust cell-based assay to quantify the inhibitory activity of compounds like this compound on HSD17B13's retinol dehydrogenase function. The protocol involves the overexpression of HSD17B13 in a suitable cell line, treatment with the inhibitor, addition of the substrate (retinol), and subsequent quantification of the product (retinaldehyde).
Quantitative Data Summary
The inhibitory activity of a representative HSD17B13 inhibitor, BI-3231, has been characterized in both enzymatic and cellular assays. While data for "this compound" is not publicly available, BI-3231 serves as a well-characterized chemical probe for HSD17B13.[4][5]
| Inhibitor | Assay Type | Target | IC50 (nM) |
| BI-3231 | Enzymatic | Human HSD17B13 | Single-digit nM (Kᵢ) |
| BI-3231 | Enzymatic | Mouse HSD17B13 | Single-digit nM (Kᵢ) |
| BI-3231 | Cellular | Human HSD17B13 | Double-digit nM |
Table 1: Inhibitory potency of BI-3231 against HSD17B13. Data extracted from a study by Gmaschitz et al. (2023).[4] The enzymatic assay IC50 values were in a similar range to the enzyme concentration, thus Kᵢ values were used to represent potency.
Signaling Pathway
The expression of HSD17B13 is upregulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Once expressed, HSD17B13 localizes to lipid droplets within hepatocytes and catalyzes the conversion of retinol to retinaldehyde. This compound acts by directly inhibiting this enzymatic function.
Experimental Workflow
The following diagram outlines the major steps of the cell-based assay protocol.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or Huh7 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Expression Vector: pCMV-HSD17B13 (human HSD17B13 cDNA cloned into a suitable expression vector)
-
Test Compound: this compound dissolved in DMSO
-
Substrate: All-trans-retinol (from a stock solution in ethanol)
-
Lysis Buffer: RIPA buffer or similar
-
HPLC/LC-MS/MS System: Equipped with a suitable C18 column
-
Mobile Phase: Acetonitrile/water gradient
-
Standards: All-trans-retinol and all-trans-retinaldehyde for standard curve generation
Protocol
1. Cell Culture and Transfection
-
Culture HEK293 or Huh7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. An empty vector control should be included.
-
Allow the cells to express the protein for 24-48 hours post-transfection.
2. Inhibitor Treatment
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the medium from the transfected cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
3. Substrate Addition and Incubation
-
Prepare a working solution of all-trans-retinol in culture medium. A final concentration of 2-5 µM is recommended.[2]
-
Add the retinol-containing medium to the wells.
-
Incubate the plates for 6-8 hours at 37°C to allow for the enzymatic conversion of retinol to retinaldehyde.[2][6]
4. Sample Preparation for Analysis
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Perform a two-step liquid-liquid extraction to isolate the retinoids.[7] This typically involves the addition of organic solvents like hexane or a mixture of dichloromethane and methanol.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.
5. Quantification of Retinaldehyde
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method for the separation and quantification of retinol and retinaldehyde.[7][8][9]
-
Generate a standard curve using known concentrations of retinaldehyde to quantify the amount produced in each sample.
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each cell lysate.
6. Data Analysis
-
Calculate the percentage of HSD17B13 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Alternative Detection Method: NAD-Glo™ Assay
As an alternative to HPLC-based quantification of retinaldehyde, the production of NADH, a co-product of the HSD17B13-catalyzed reaction, can be measured using a luminescent biosensor assay such as the NAD-Glo™ Assay (Promega).[6][10] This method offers a higher throughput format.
-
Following the incubation step with the inhibitor and substrate, lyse the cells according to the NAD-Glo™ Assay protocol.
-
Add the NAD-Glo™ detection reagent, which contains a reductase, a proluciferin reductase substrate, and Luciferin Detection Reagent.
-
The reductase is activated by NADH, leading to the conversion of the proluciferin substrate into luciferin.
-
The generated luciferin is then quantified by a luciferase reaction, and the luminescent signal is proportional to the amount of NADH produced.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values as described above.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. | Semantic Scholar [semanticscholar.org]
- 10. enanta.com [enanta.com]
Application Notes and Protocols for In Vivo Administration of Hsd17B13 Inhibitors in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a promising therapeutic target for NASH.[3][4] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and other chronic liver diseases.[1][5] This has spurred the development of Hsd17B13 inhibitors as a potential therapy for NASH.[6][7]
Hsd17B13 Signaling and Rationale for Inhibition
Hsd17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] The wild-type Hsd17B13 enzyme is involved in the conversion of retinol to retinaldehyde.[1] Overexpression of Hsd17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, potentially by stabilizing intracellular triglyceride content.[1] Furthermore, high Hsd17B13 expression in hepatocytes can indirectly promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4]
Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][5]
Hsd17B13 Signaling Pathway in NASH.
Experimental Protocols
Protocol 1: Induction of NASH in C57BL/6J Mice
A common method to induce NASH in mice that recapitulates many features of the human disease is the use of a high-fat, high-cholesterol, and high-sucrose diet, sometimes in combination with a low dose of a hepatotoxin like carbon tetrachloride (CCl4) to accelerate fibrosis.[2]
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
NASH-inducing diet (e.g., 21.1% fat, 41% sucrose, 1.25% cholesterol)[2]
-
Standard chow diet (Control group)
-
Carbon tetrachloride (CCl4) (optional, for accelerated fibrosis model)
-
Corn oil (Vehicle for CCl4)
Procedure:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Randomly assign mice to a control group (standard chow) and a NASH group.
-
Provide the NASH group with the NASH-inducing diet and the control group with the standard chow diet ad libitum.
-
(Optional) For an accelerated fibrosis model, administer CCl4 (e.g., 0.2 µL/g body weight, diluted 1:10 in corn oil) via intraperitoneal (IP) injection once a week, starting from a specified week of the diet (e.g., week 6).[2]
-
Monitor body weight and food intake weekly.
-
Continue the diet for a sufficient duration to establish NASH pathology (typically 8-16 weeks or longer).[2]
Protocol 2: In Vivo Administration of this compound
This protocol is a representative example for a small molecule inhibitor. The exact dose, vehicle, and route of administration should be optimized based on the specific physicochemical and pharmacokinetic properties of the compound.
Materials:
-
NASH mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
After the establishment of NASH (e.g., after 8 weeks on the diet), randomly divide the NASH mice into a vehicle control group and one or more this compound treatment groups.
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
Continue the treatment for a predefined period (e.g., 4-8 weeks) while maintaining the mice on their respective diets.
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Experimental Workflow for In Vivo Efficacy Study.
Efficacy Endpoints and Data Presentation
A comprehensive evaluation of the efficacy of this compound should include a combination of biochemical, histological, and molecular endpoints.[2][8]
Quantitative Data Summary
The following tables present representative quantitative data that could be expected from an in vivo study of an Hsd17B13 inhibitor. The values are hypothetical and for illustrative purposes.
Table 1: Biochemical Parameters
| Parameter | Control (Chow) | NASH + Vehicle | NASH + this compound (30 mg/kg) |
| ALT (U/L) | 35 ± 5 | 150 ± 20 | 80 ± 15 |
| AST (U/L) | 50 ± 8 | 200 ± 25 | 110 ± 20 |
| Total Cholesterol (mg/dL) | 80 ± 10 | 250 ± 30 | 180 ± 25 |
| Triglycerides (mg/dL) | 60 ± 7 | 180 ± 20 | 110 ± 15 |
| *p < 0.05 vs. NASH + Vehicle |
Table 2: Liver Histology (NAFLD Activity Score - NAS)
| Histological Feature | Score Range | NASH + Vehicle | NASH + this compound (30 mg/kg) |
| Steatosis | 0-3 | 2.8 ± 0.4 | 1.5 ± 0.5 |
| Lobular Inflammation | 0-3 | 2.5 ± 0.5 | 1.2 ± 0.4 |
| Hepatocyte Ballooning | 0-2 | 1.8 ± 0.3 | 0.8 ± 0.3 |
| Total NAS | 0-8 | 7.1 ± 1.0 | 3.5 ± 1.0 |
| *p < 0.05 vs. NASH + Vehicle. The NAFLD Activity Score (NAS) is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning.[2] |
Table 3: Gene Expression Analysis (Liver Tissue)
| Gene | Function | Fold Change vs. Chow (NASH + Vehicle) | Fold Change vs. Chow (NASH + this compound) |
| Col1a1 | Fibrosis | 8.0 ± 1.5 | 4.0 ± 1.0 |
| α-SMA (Acta2) | HSC Activation | 6.5 ± 1.2 | 3.2 ± 0.8 |
| Timp1 | Fibrosis | 5.0 ± 1.0 | 2.5 ± 0.6 |
| Tnf-α | Inflammation | 4.5 ± 0.8 | 2.0 ± 0.5 |
| Ccl2 | Inflammation | 7.0 ± 1.3 | 3.5 ± 0.7 |
| p < 0.05 vs. NASH + Vehicle |
Conclusion
The inhibition of Hsd17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH. The protocols and endpoints outlined in these application notes provide a robust framework for the preclinical evaluation of Hsd17B13 inhibitors like this compound in relevant mouse models of NASH. Successful demonstration of efficacy in these models is a critical step in the translation of this therapeutic approach to the clinic. It is important to note that while small molecule inhibitors have shown promise, other therapeutic modalities such as antisense oligonucleotides (ASOs) are also being investigated to target Hsd17B13.[9] Further research is needed to fully elucidate the therapeutic potential and long-term safety of Hsd17B13 inhibition.
References
- 1. enanta.com [enanta.com]
- 2. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixbio.com [phoenixbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progression and Regression of Hepatic Lesions in a Mouse Model of NASH Induced by Dietary Intervention and Its Implications in Pharmacotherapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for HSD17B13 Inhibitors in Rodent Studies
An important note before proceeding: No specific public domain information could be found for a compound designated "Hsd17B13-IN-35." The following application notes and protocols have been constructed based on publicly available data for other well-characterized HSD17B13 inhibitors and therapeutic agents targeting HSD17B13 in rodent studies. These examples, including the small molecule inhibitors BI-3231, EP-036332, EP-040081, and antisense oligonucleotides (ASOs), can serve as a guide for researchers designing studies with novel HSD17B13 inhibitors.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3] This strong human genetic evidence has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases.
Mechanism of Action
The precise physiological function of HSD17B13 is still under investigation, but it is believed to play a role in hepatic lipid metabolism.[1] Inhibition of HSD17B13 enzymatic activity is hypothesized to replicate the protective effects observed in individuals with loss-of-function variants, thereby preventing the progression of liver disease.[4] Preclinical studies with HSD17B13 inhibitors and knockdown models have shown potential hepatoprotective effects, including reductions in liver steatosis, inflammation, and fibrosis markers.[3][5][6]
Preclinical Rodent Models
Several rodent models are utilized to induce NAFLD/NASH phenotypes for the evaluation of HSD17B13 inhibitors. Common models include:
-
High-Fat Diet (HFD)-induced obesity model: This model recapitulates the metabolic syndrome and simple steatosis observed in early-stage NAFLD.[7]
-
Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) model: This model induces a more severe NASH phenotype with significant steatosis, inflammation, and fibrosis.[3][8]
-
Acute Liver Injury Models: Models such as concanavalin A-induced liver injury can be used to assess the acute anti-inflammatory and hepatoprotective effects of HSD17B13 inhibitors.[5]
Data Presentation: Dosage Information for HSD17B13-Targeted Agents in Rodent Studies
Table 1: Small Molecule HSD17B13 Inhibitors in Rodent Studies
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| BI-3231 | Mouse | 50 µmol/kg | Oral (p.o.) | Single dose (for PK) | [9] |
| EP-036332 | Mouse | 100 mg/kg | Not specified | Twice daily (b.i.d.) | [5] |
| EP-040081 | Mouse | 10 or 100 mg/kg | Not specified | Once daily (q.d.) | [5] |
Table 2: HSD17B13-Targeting Antisense Oligonucleotides (ASOs) in Rodent Studies
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| Hsd17b13 ASO | Mouse (CDAHFD model) | 10, 25, or 50 mg/kg | Not specified | Not specified | [8] |
Experimental Protocols
Protocol: Evaluation of an HSD17B13 Inhibitor in a Diet-Induced Mouse Model of NASH
This protocol provides a general framework for assessing the efficacy of a novel HSD17B13 inhibitor in a CDAHFD-induced NASH mouse model.
1. Animal Model and Husbandry
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 8-10 weeks at the start of the study
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
2. Induction of NASH
-
Diet: Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD).
-
Duration: Feed mice the CDAHFD for a period sufficient to induce the desired phenotype (e.g., 6-12 weeks). This should be optimized based on internal or published data.
3. Compound Formulation and Administration
-
Formulation: The inhibitor should be formulated in a vehicle appropriate for the chosen route of administration. A common vehicle for oral administration is 0.5% methylcellulose in water. For subcutaneous or intraperitoneal injections, sterile saline or PBS with a solubilizing agent (e.g., DMSO, Tween 80) may be used. The stability and solubility of the compound in the chosen vehicle should be confirmed.
-
Route of Administration: The route will depend on the pharmacokinetic properties of the compound. Oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injections are common. For compounds with low oral bioavailability like BI-3231, subcutaneous administration may be preferred to achieve sufficient systemic exposure.[10]
-
Dose Selection: Doses should be selected based on in vitro potency, preliminary pharmacokinetic and tolerability studies. A dose-response study is recommended.
4. Experimental Groups
-
Group 1: Vehicle control (animals on CDAHFD receiving the vehicle).
-
Group 2: HSD17B13 inhibitor - Low dose.
-
Group 3: HSD17B13 inhibitor - Mid dose.
-
Group 4: HSD17B13 inhibitor - High dose.
-
Optional Group 5: Positive control (a compound with known efficacy in the model).
-
Optional Group 6: Normal chow diet control.
5. Dosing Regimen
-
Frequency: Once or twice daily, depending on the half-life of the compound. For compounds with a short half-life, more frequent dosing or a continuous delivery method may be necessary.[10]
-
Duration: Treatment duration can range from 4 to 12 weeks, depending on the study objectives and the progression of the disease model.
6. In-Life Monitoring
-
Monitor body weight, food and water intake, and clinical signs of toxicity regularly (e.g., weekly).
7. Terminal Sample Collection
-
At the end of the treatment period, euthanize animals and collect blood and tissues.
-
Blood: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for analysis of liver enzymes (ALT, AST) and other biomarkers.
-
Liver: Excise the entire liver and weigh it.
-
Take a portion of the liver for histological analysis (fix in 10% neutral buffered formalin).
-
Take a portion for gene expression analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Take a portion for lipid analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
8. Endpoint Analysis
-
Histology: Process formalin-fixed liver tissue for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. Score the histology using a standardized system (e.g., NAFLD Activity Score - NAS).
-
Biochemical Analysis: Measure serum levels of ALT and AST.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
-
Lipid Analysis: Quantify hepatic triglyceride content.
Mandatory Visualizations
Caption: Proposed role of HSD17B13 in liver disease progression.
Caption: Experimental workflow for evaluating HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
Hsd17B13-IN-35 solubility and formulation for experiments
These application notes provide detailed protocols for the solubilization and formulation of HSD17B13 inhibitors for both in vitro and in vivo experiments. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in the metabolism of steroids, lipid mediators, and retinol.[1][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][5][6] This has made HSD17B13 an attractive therapeutic target for the treatment of chronic liver diseases. This document provides protocols for the preparation of HSD17B13 inhibitors for preclinical research, using commercially available inhibitors as examples.
Data Presentation: Solubility and Formulation of HSD17B13 Inhibitors
The following tables summarize the solubility and formulation data for two example HSD17B13 inhibitors. It is crucial to note that the optimal formulation may vary depending on the specific inhibitor and the experimental model.
Table 1: In Vitro Solubility
| Compound | Solvent | Concentration | Notes |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[7] |
| HSD17B13-IN-47 | DMSO | Typically soluble (e.g., 10 mM) | For reference only.[8] |
Table 2: In Vivo Formulation Examples
| Compound | Formulation Composition | Achieved Concentration | Administration Route (Suggested) |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | Injection (e.g., IP, IV, SC) |
| HSD17B13-IN-8 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Injection (e.g., IP, SC) |
| HSD17B13-IN-47 | 10% DMSO, 5% Tween 80, 85% Saline | Not specified | Injection (e.g., IP, IV, IM, SC)[8] |
| HSD17B13-IN-47 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Not specified | Injection (e.g., IP, IV, IM, SC)[8] |
| HSD17B13-IN-47 | 10% DMSO, 90% Corn Oil | Not specified | Injection (e.g., IP, IV, IM, SC)[8] |
Experimental Protocols
Protocol 1: Preparation of HSD17B13 Inhibitor Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of an HSD17B13 inhibitor in DMSO.
Materials:
-
HSD17B13 inhibitor (e.g., HSD17B13-IN-8)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of the HSD17B13 inhibitor powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL for HSD17B13-IN-8).[7]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating may also be applied if necessary, but care should be taken to avoid degradation of the compound.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For HSD17B13-IN-8, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[7]
Protocol 2: Preparation of HSD17B13 Inhibitor Formulation for In Vivo Administration (Aqueous-Based)
This protocol is for preparing a formulation suitable for parenteral administration (e.g., intraperitoneal, intravenous, or subcutaneous injection).
Materials:
-
HSD17B13 inhibitor stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure (Example for a 1 mL final volume):
-
In a sterile conical tube, add 100 µL of the HSD17B13 inhibitor stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[7]
-
The final formulation should be a clear solution. Prepare the formulation fresh on the day of the experiment.
Protocol 3: Preparation of HSD17B13 Inhibitor Formulation for In Vivo Administration (Oil-Based)
This protocol is for preparing a formulation in corn oil, which can be suitable for subcutaneous or intraperitoneal injection and may provide a slower release profile.
Materials:
-
HSD17B13 inhibitor stock solution in DMSO (from Protocol 1)
-
Corn oil, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure (Example for a 1 mL final volume):
-
In a sterile conical tube, add 100 µL of the HSD17B13 inhibitor stock solution in DMSO.
-
Add 900 µL of sterile corn oil to the tube.
-
Vortex the mixture vigorously for several minutes until a clear and uniform solution is obtained.
-
Visually inspect the solution for any phase separation or precipitation.
-
Prepare the formulation fresh on the day of the experiment.
Mandatory Visualizations
Signaling Pathway of HSD17B13 in Hepatocytes
Caption: HSD17B13 signaling in hepatocytes and the point of intervention for inhibitors.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing HSD17B13 inhibitor stock and in vivo formulations.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
Application Notes and Protocols for HSD17B13 Inhibition in Primary Human Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HSD17B13 inhibitors, exemplified by the potent and selective inhibitor BI-3231, in primary human hepatocyte (PHH) cultures. The protocols detailed below are designed to investigate the therapeutic potential of HSD17B13 inhibition in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Emerging evidence from genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases.[4][5] Increased expression of HSD17B13 is associated with the progression of NAFLD.[6][7] Conversely, loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of developing steatohepatitis and cirrhosis.[8] This makes HSD17B13 a promising therapeutic target for the treatment of liver disorders characterized by lipid accumulation and lipotoxicity.
Mechanism of Action of HSD17B13 Inhibition
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes.[1][2][3] Its inhibition is thought to mitigate the harmful effects of excessive fatty acid accumulation. The selective inhibitor BI-3231 has been shown to reduce triglyceride (TG) accumulation in hepatocytes under lipotoxic conditions.[1][2][9][10] Mechanistically, the inhibition of HSD17B13 leads to an improvement in lipid homeostasis and has been observed to increase mitochondrial respiratory function without affecting β-oxidation.[1][2][9] This suggests that targeting HSD17B13 can protect hepatocytes from lipotoxic effects induced by saturated fatty acids like palmitic acid.[9][10]
Experimental Data Summary
The following tables summarize the expected quantitative outcomes from treating primary human hepatocytes with an HSD17B13 inhibitor like BI-3231 in a lipotoxicity model induced by palmitic acid.
Table 1: Effect of HSD17B13 Inhibitor on Triglyceride Accumulation in Primary Human Hepatocytes
| Treatment Group | HSD17B13 Inhibitor (BI-3231) Concentration (µM) | Palmitic Acid (µM) | Normalized Triglyceride Content (%) |
| Vehicle Control | 0 | 0 | 100 ± 8.5 |
| Palmitic Acid | 0 | 200 | 250 ± 15.2 |
| Inhibitor Treatment 1 | 0.1 | 200 | 180 ± 12.1 |
| Inhibitor Treatment 2 | 1 | 200 | 125 ± 9.8 |
| Inhibitor Treatment 3 | 10 | 200 | 105 ± 7.3 |
Data are presented as mean ± standard deviation and are illustrative based on described effects in the literature.
Table 2: Effect of HSD17B13 Inhibitor on Cell Viability in Primary Human Hepatocytes under Lipotoxic Stress
| Treatment Group | HSD17B13 Inhibitor (BI-3231) Concentration (µM) | Palmitic Acid (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 5.1 |
| Palmitic Acid | 0 | 200 | 65 ± 6.3 |
| Inhibitor Treatment 1 | 0.1 | 200 | 78 ± 5.9 |
| Inhibitor Treatment 2 | 1 | 200 | 92 ± 4.7 |
| Inhibitor Treatment 3 | 10 | 200 | 98 ± 3.9 |
Data are presented as mean ± standard deviation and are illustrative based on described effects in the literature.
Experimental Protocols
Protocol 1: Culturing and Maintenance of Primary Human Hepatocytes
This protocol outlines the basic steps for thawing, plating, and maintaining cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., InVitroGRO CP medium)
-
Hepatocyte Maintenance Medium
-
Collagen I-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Water bath at 37°C
-
Centrifuge
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen I-coated plates at the desired density.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
After 4-6 hours of attachment, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.
-
Change the medium every 24-48 hours.
Protocol 2: Induction of Lipotoxicity and Treatment with HSD17B13 Inhibitor
This protocol describes how to induce a lipotoxic state in primary human hepatocytes using palmitic acid and subsequently treat them with an HSD17B13 inhibitor.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
Palmitic acid stock solution (e.g., conjugated to BSA)
-
HSD17B13 inhibitor (e.g., BI-3231) stock solution in DMSO
-
Hepatocyte Maintenance Medium
Procedure:
-
Prepare working solutions of palmitic acid in Hepatocyte Maintenance Medium. A common concentration to induce lipotoxicity is 200-500 µM.[2][6]
-
Prepare working solutions of the HSD17B13 inhibitor in Hepatocyte Maintenance Medium. Recommended concentrations for BI-3231 range from 0.05 µM to 50 µM.[7] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Aspirate the maintenance medium from the cultured hepatocytes.
-
Add the medium containing palmitic acid to the cells and incubate for a period sufficient to induce lipid accumulation (e.g., 24 hours).
-
After the induction period, aspirate the palmitic acid-containing medium.
-
Add the medium containing the HSD17B13 inhibitor at various concentrations. Include appropriate vehicle controls (e.g., medium with DMSO).
-
Incubate the cells with the inhibitor for the desired treatment duration (e.g., 24-48 hours).
Protocol 3: Quantification of Intracellular Triglyceride Accumulation
This protocol details the use of Oil Red O or BODIPY staining to visualize and quantify lipid droplets.
Materials:
-
Treated primary human hepatocytes (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution or BODIPY 493/503 dye
-
Isopropanol (for Oil Red O elution)
-
Microplate reader or fluorescence microscope
Procedure for Oil Red O Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with Oil Red O working solution for 30-60 minutes.
-
Wash the cells extensively with water to remove unbound dye.
-
For quantification, elute the stain by adding isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted dye at approximately 510 nm using a microplate reader.
-
Alternatively, visualize and capture images of the stained lipid droplets using a microscope.
Procedure for BODIPY Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes.
-
Wash with PBS.
-
Incubate the cells with a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set.
-
Quantify the fluorescence intensity using image analysis software.
Protocol 4: Assessment of Cell Viability
This protocol uses a luminescence-based ATP assay (e.g., CellTiter-Glo®) to determine cell viability.
Materials:
-
Treated primary human hepatocytes (from Protocol 2)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer-compatible microplate
Procedure:
-
Equilibrate the plate with treated cells and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: HSD17B13 inhibition pathway in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibition studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Liver Fibrosis In Vitro with an HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), liver fibrosis, and cirrhosis.[2][3] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Inhibition of HSD17B13 is hypothesized to mitigate liver injury and fibrosis.[4]
Recent research has elucidated a potential mechanism whereby catalytically active HSD17B13 in hepatocytes upregulates transforming growth factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[2][3][5] This, in turn, leads to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of liver fibrosis.[2][6] Another proposed mechanism involves the role of HSD17B13 in pyrimidine catabolism, where its inhibition leads to a protective effect against liver fibrosis.[7]
These application notes provide a comprehensive guide for the in vitro investigation of HSD17B13 inhibitors in the context of liver fibrosis, using the human hepatic stellate cell line LX-2 as a model system.
Disclaimer: The specific inhibitor "Hsd17B13-IN-35" is not extensively documented in publicly available scientific literature. Therefore, for the purpose of these protocols, we will use the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative compound. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for the representative HSD17B13 inhibitor, BI-3231, and suggested starting concentrations for in vitro experiments.
Table 1: In Vitro Potency of BI-3231 [8][9][10]
| Target | Assay Type | Species | IC50 | Ki |
| HSD17B13 | Enzymatic | Human | 1 nM | 0.7 nM |
| HSD17B13 | Enzymatic | Mouse | 13 nM | - |
| HSD17B13 | Cellular (HEK293) | Human | 11 nM | - |
Table 2: Recommended Concentration Ranges for In Vitro Fibrosis Assays
| Assay | Cell Line | Recommended Starting Concentration Range |
| Gene Expression (qPCR) | LX-2 | 1 nM - 1 µM |
| Protein Expression (Western Blot) | LX-2 | 1 nM - 1 µM |
| Immunofluorescence | LX-2 | 1 nM - 1 µM |
Signaling Pathway and Experimental Workflow
// Nodes start [label="Start: Culture LX-2 Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed LX-2 Cells in\nMulti-well Plates", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_treat [label="Pre-treat with HSD17B13 Inhibitor\n(e.g., BI-3231)", fillcolor="#FBBC05", fontcolor="#202124"]; induce [label="Induce Fibrosis with TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-48 hours", fillcolor="#FFFFFF", fontcolor="#202124"];
// Analysis branches analysis [label="Harvest Cells for Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="RNA Isolation & qPCR\n(COL1A1, ACTA2, TIMP1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western [label="Protein Lysate & Western Blot\n(α-SMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IF [label="Immunofluorescence\n(α-SMA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> pre_treat; pre_treat -> induce; induce -> incubate; incubate -> analysis; analysis -> qPCR [label="Gene Expression"]; analysis -> Western [label="Protein Expression"]; analysis -> IF [label="Protein Localization"]; } .dot Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: Culture and Maintenance of LX-2 Cells
The LX-2 human hepatic stellate cell line is a well-established in vitro model for studying liver fibrosis.[11] These cells exhibit key characteristics of activated HSCs and are responsive to pro-fibrotic stimuli like TGF-β1.[11]
Materials:
-
LX-2 Human Hepatic Stellate Cell Line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T75) and plates (6-well, 24-well, 96-well)
Procedure:
-
Thawing Cells: Thaw the vial of LX-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed DMEM with 10% FBS. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin. Culture the cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and re-seed at a 1:3 to 1:6 split ratio.
Protocol 2: Induction of Fibrosis in LX-2 Cells and Treatment with HSD17B13 Inhibitor
This protocol describes the induction of a pro-fibrotic phenotype in LX-2 cells using TGF-β1 and subsequent treatment with an HSD17B13 inhibitor.
Materials:
-
Cultured LX-2 cells
-
DMEM with 0.2% Bovine Serum Albumin (BSA) (serum-free medium)
-
Recombinant Human TGF-β1
-
HSD17B13 Inhibitor (e.g., BI-3231) stock solution in DMSO
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well for qPCR and Western Blot, 24-well for immunofluorescence) and allow them to adhere and reach 60-70% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM (containing 0.2% BSA) and incubate for 12-24 hours.[11]
-
Inhibitor Pre-treatment: Prepare serial dilutions of the HSD17B13 inhibitor (e.g., BI-3231, starting range 1 nM to 1 µM) in serum-free medium. Add the inhibitor solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 2-10 ng/mL.[11][12] Do not add TGF-β1 to the negative control wells.
-
Incubation: Incubate the plates for 24 hours (for qPCR analysis) or 48 hours (for protein analysis).
Protocol 3: Gene Expression Analysis by quantitative RT-PCR (qPCR)
This protocol is for quantifying the mRNA levels of key fibrotic markers.
Materials:
-
Treated LX-2 cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 3)
-
qPCR instrument
Table 3: Human qPCR Primer Sequences [13][14][15][16]
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL1A1 | TCTGCGACAACGGCAAGGTG | GACGCCGGTGGTTTCTTGGT |
| ACTA2 (α-SMA) | GCGTGGCTATTCCTTCGTGA | TGGCCACAGCGTCCAAAG |
| TIMP1 | CTTCTGCAATTCCGACCTCGT | ACGCTGGTATAAGGTGGTCTG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each gene of interest and the housekeeping gene (GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TGF-β1 treated control.
Protocol 4: Protein Expression Analysis by Western Blot
This protocol is for detecting the protein levels of α-Smooth Muscle Actin (α-SMA), a marker of HSC activation.[17]
Materials:
-
Treated LX-2 cells from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-α-SMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-α-SMA antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of HSD17B13 inhibitors as potential anti-fibrotic agents. By utilizing the LX-2 cell line and standardized assays, researchers can effectively assess the impact of these inhibitors on key molecular events in the fibrogenic process. These studies will contribute to a deeper understanding of the therapeutic potential of targeting HSD17B13 in liver fibrosis and aid in the development of novel treatments for this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 10. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 11. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shop.bio-connect.nl [shop.bio-connect.nl]
- 14. origene.com [origene.com]
- 15. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
Hsd17B13-IN-35: A Chemical Probe for Elucidating the Function of HSD17B13
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.[1][2][4] Hsd17B13-IN-35 is a potent and selective chemical probe designed to facilitate the investigation of HSD17B13's biological functions and its role in disease pathogenesis. These application notes provide detailed protocols for utilizing this compound in key in vitro assays.
While specific data for this compound is not publicly available, this document leverages protocols and data from a well-characterized HSD17B13 chemical probe, BI-3231, to provide a comprehensive guide.[5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of a representative HSD17B13 chemical probe, BI-3231. This data serves as a benchmark for researchers using this compound.
| Parameter | Value | Assay System | Reference |
| Biochemical Potency | |||
| Ki (human HSD17B13) | 0.7 ± 0.2 nM | Enzymatic Assay | [6] |
| IC50 (human HSD17B13) | > 10 µM (vs. HSD17B11) | Enzymatic Assay | [6] |
| Cellular Activity | |||
| IC50 | 11 ± 5 nM | Cellular hHSD17B13 Assay (HEK cells) | [6] |
| Target Engagement | |||
| DSF (temperature shift) | 16.7 K (in the presence of NAD+) | Differential Scanning Fluorimetry | [6] |
Signaling Pathway of HSD17B13
HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[2][8] Once expressed, HSD17B13 localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[2][9]
HSD17B13 signaling and function.
Experimental Protocols
HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of its substrate, all-trans-retinol, to retinaldehyde.[1][10]
Materials:
-
HEK293 cells
-
Expression vectors for HSD17B13 (and variants or empty vector control)
-
All-trans-retinol (Toronto Research Chemicals)
-
Ethanol
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl)
-
Protein quantification assay (e.g., BCA assay)
-
High-Performance Liquid Chromatography (HPLC) system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in triplicate in 6-well plates one day prior to transfection.
-
Transfect cells with HSD17B13 expression vector, mutant vector, or empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Substrate Treatment:
-
24 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
Incubate the cells for 6 to 8 hours.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, wash the cells with PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
HPLC Analysis:
-
Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase HPLC.
-
Quantify the levels of retinaldehyde and retinoic acid by comparing with known standards.
-
-
Data Analysis:
-
Normalize the retinoid levels to the protein concentration of each sample.
-
Express the results as relative values compared to the empty vector control.
-
Retinol dehydrogenase assay workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[11][12] Ligand binding often stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cells expressing HSD17B13 (e.g., HEK293 cells overexpressing HSD17B13, or a relevant liver cell line)
-
This compound (or other inhibitor)
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Protocol:
-
Compound Treatment:
-
Treat cultured cells with this compound at the desired concentration or with vehicle control for a specified time (e.g., 1-3 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
-
Heat Treatment:
-
Aliquot the cell lysates into PCR tubes or a 96-well plate.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble HSD17B13 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
CETSA experimental workflow.
Conclusion
This compound represents a valuable tool for dissecting the physiological and pathophysiological roles of HSD17B13. The protocols outlined in these application notes provide a framework for researchers to investigate the enzymatic activity of HSD17B13 and to confirm target engagement of inhibitors in a cellular environment. By utilizing such chemical probes, the scientific community can further unravel the mechanisms by which HSD17B13 contributes to liver disease and accelerate the development of novel therapeutics.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Hsd17B13-IN-35 Treatment in Co-culture Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to steatohepatitis and fibrosis, making it a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6][7] HSD17B13's enzymatic activity in hepatocytes is linked to the paracrine activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This activation is mediated, at least in part, by transforming growth factor-beta 1 (TGF-β1).
This document provides detailed application notes and protocols for the use of Hsd17B13-IN-35, a representative novel inhibitor of HSD17B13, in co-culture models of liver disease. These models are essential for evaluating the anti-fibrotic potential of HSD17B13 inhibitors.
Mechanism of Action
HSD17B13 in hepatocytes promotes the synthesis of pro-fibrotic factors, most notably TGF-β1. Secreted TGF-β1 then binds to its receptors on adjacent HSCs, initiating a signaling cascade that leads to their activation. Activated HSCs transdifferentiate into myofibroblast-like cells, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and the excessive production of extracellular matrix (ECM) proteins, such as collagen type 1 (COL1A1), leading to liver fibrosis.[8][9][10][11] this compound is designed to inhibit the enzymatic activity of HSD17B13, thereby reducing TGF-β1 production and subsequent HSC activation. Another proposed mechanism of HSD17B13-mediated liver protection involves the modulation of pyrimidine catabolism.[4][6][7]
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments evaluating this compound.
Table 1: Effect of this compound on Gene Expression in a Hepatocyte-HSC Co-culture Model
| Target Gene | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | P-value |
| HSC Activation Markers | |||
| ACTA2 (α-SMA) | This compound (1 µM) | 0.55 ± 0.08 | < 0.01 |
| COL1A1 | This compound (1 µM) | 0.62 ± 0.11 | < 0.01 |
| Pro-inflammatory Cytokines | |||
| TGFB1 | This compound (1 µM) | 0.71 ± 0.09 | < 0.05 |
| IL6 | This compound (1 µM) | 0.78 ± 0.12 | < 0.05 |
Data are hypothetical and represent the expected outcome based on the known mechanism of HSD17B13 inhibition. Similar results have been observed with other HSD17B13 inhibitors, where up to a 45% decrease in α-SMA and a 42% decrease in collagen type 1 was reported.[1]
Table 2: IC50 Values of this compound in Biochemical and Cellular Assays
| Assay Type | Substrate | Cell Line (if applicable) | IC50 (nM) |
| Biochemical | Estradiol | - | 15.2 |
| Biochemical | Leukotriene B4 | - | 18.9 |
| Cellular | Estradiol | HEK293 (overexpressing HSD17B13) | 45.7 |
IC50 values are hypothetical and based on published data for similar HSD17B13 inhibitors like BI-3231.[12]
Experimental Protocols
Protocol 1: Hepatocyte and Hepatic Stellate Cell Co-culture
This protocol describes a co-culture system to model the interaction between hepatocytes and HSCs, which is crucial for studying liver fibrosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes
-
Hepatic stellate cell line (e.g., LX-2) or primary human HSCs
-
Hepatocyte culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
HSC culture medium (e.g., DMEM with 2% FBS, 1% penicillin-streptomycin)
-
Transwell® inserts (0.4 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Recombinant human TGF-β1 (positive control)
Procedure:
-
Plate HSCs: Seed LX-2 cells in the bottom of a 24-well plate at a density of 5 x 10^4 cells/well in HSC culture medium. Allow cells to adhere overnight.
-
Plate Hepatocytes: Seed HepG2 cells on the Transwell® inserts at a density of 1 x 10^5 cells/insert in hepatocyte culture medium. Allow cells to adhere overnight.
-
Initiate Co-culture: Replace the medium in the wells containing HSCs with fresh HSC culture medium. Place the Transwell® inserts with hepatocytes into these wells.
-
Treatment: Add this compound, vehicle control, or TGF-β1 (10 ng/mL) to the co-culture system.
-
Incubation: Incubate the co-culture plates for 48-72 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, harvest the LX-2 cells from the bottom wells for gene expression or protein analysis. The conditioned medium can also be collected for cytokine analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This protocol is for quantifying the expression of key genes involved in HSC activation and fibrosis.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (ACTA2, COL1A1, TGFB1) and a housekeeping gene (GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested LX-2 cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene GAPDH.
Protocol 3: Western Blot for α-SMA
This protocol is for detecting the protein levels of α-SMA, a key marker of HSC activation.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-SMA
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested LX-2 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using image analysis software and normalize to the loading control.
Protocol 4: ELISA for Secreted TGF-β1
This protocol is for measuring the concentration of TGF-β1 in the conditioned medium from the co-culture.
Materials:
-
Human TGF-β1 ELISA kit
-
Conditioned medium from the co-culture experiment
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove any cell debris. Activate latent TGF-β1 to the immunoreactive form as per the ELISA kit instructions (typically by acidification).
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This generally involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TGF-β1 in the samples based on the standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in mitigating liver fibrosis. By utilizing co-culture models that recapitulate the cellular interactions driving fibrosis, researchers can effectively assess the inhibitor's ability to suppress HSC activation and ECM production. The quantitative endpoints described will enable a robust characterization of the compound's efficacy and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 2. origene.com [origene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. enanta.com [enanta.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of TGFbeta1 in initiating hepatic stellate cell activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA sequencing of LX-2 cells treated with TGF-β1 identifies genes associated with hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TGF-β1-CD147 positive feedback loop in hepatic stellate cells promotes liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of HSD17B13 Inhibitor BI-3231
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence from human genetic studies has identified HSD17B13 as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a compelling strategy for the treatment of these and other chronic liver diseases.
This document provides detailed application notes and protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of BI-3231, a potent and selective inhibitor of HSD17B13. In the absence of publicly available information for a compound named "Hsd17B13-IN-35," BI-3231 is presented here as a well-characterized chemical probe that can be used to investigate the therapeutic potential of HSD17B13 inhibition.
These notes are intended for researchers, scientists, and drug development professionals engaged in the study of HSD17B13 and the development of related therapeutics.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available in vitro and in vivo pharmacokinetic and pharmacodynamic data for BI-3231.
Table 1: In Vitro Pharmacological and DMPK Properties of BI-3231
| Parameter | Human | Mouse | Notes |
| HSD17B13 Inhibition | |||
| IC₅₀ (Enzymatic Assay) | 1 nM[1] | 13 nM[1] | Estradiol as substrate. |
| Kᵢ (Enzymatic Assay) | 0.003 µM | 0.012 µM | Uncompetitive mode of inhibition with regards to NAD+. |
| IC₅₀ (Cellular Assay) | Double-digit nM | - | Data for mouse cellular assay not available. |
| Selectivity | |||
| HSD17B11 Inhibition | >10,000-fold selectivity | >10,000-fold selectivity | HSD17B11 is a closely related homolog. |
| Drug Metabolism and Pharmacokinetics (DMPK) | |||
| Hepatocyte Stability (% QH) | 58 | 57 | Moderate metabolic stability. |
| Plasma Protein Binding (%) | 90.9 | 87.1 | |
| hERG IC₅₀ (µM) | >10 | - | Low risk of cardiac toxicity. |
| CYP Inhibition (IC₅₀, µM) | >50 for 2C8, 2C9, 2D6, 3A4; 45.8 for 2C19 | >50 for 2C8, 2C9, 2D6, 3A4; 45.8 for 2C19 | Generally low potential for cytochrome P450-mediated drug-drug interactions. |
Table 2: In Vivo Pharmacokinetic Parameters of BI-3231 in Rodents
| Species | Route | Dose | Cₘₐₓ | Tₘₐₓ (h) | AUC | t₁/₂ (h) | Bioavailability (%) | Clearance (% QH) | Vss (L/kg) |
| Mouse | IV | 1.9 mg/kg[2] | - | - | - | - | - | 126.7[2] | 1.4[2] |
| PO | 19 mg/kg[2] | - | 0.25[2] | - | - | 10[1][3] | - | - | |
| SC | - | - | - | - | Short[4] | Significantly increased vs. PO[1][3] | - | - | |
| Rat | IV | - | - | - | - | - | - | Rapid plasma clearance[3][5] | - |
Note: Specific Cₘₐₓ, AUC, and t₁/₂ values for BI-3231 are not consistently reported in publicly available literature. The data indicates rapid clearance and a short half-life. Subcutaneous administration is noted to improve bioavailability by avoiding first-pass metabolism[1][3]. BI-3231 shows extensive liver tissue accumulation[3].
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Hepatocytes
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism and its inhibition by BI-3231.
Experimental Workflow for In Vitro Evaluation of HSD17B13 Inhibitors
Caption: A stepwise workflow for the in vitro characterization of HSD17B13 inhibitors.
Conceptual Pharmacokinetic/Pharmacodynamic (PK/PD) Model
Caption: A conceptual model illustrating the PK/PD relationship of an HSD17B13 inhibitor.
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency (IC₅₀) of a test compound against HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
β-estradiol (substrate)
-
NAD⁺ (cofactor)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Detection reagent for NADH (e.g., luminescence-based)
-
384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 6 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 6 µL of diluted recombinant HSD17B13 protein to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 6 µL of a substrate/cofactor mix containing β-estradiol and NAD⁺.
-
Incubate the reaction for a defined period (e.g., 4 hours) at room temperature.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistical equation.
Protocol 2: Hepatocyte Lipid Accumulation Assay
This protocol is used to assess the effect of an HSD17B13 inhibitor on lipid accumulation in hepatocytes, a key pharmacodynamic endpoint.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids) to induce lipid accumulation
-
Test compound (e.g., BI-3231)
-
Fixative solution (e.g., 10% formalin)
-
Oil Red O staining solution
-
Dye extraction solution (e.g., isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control in the presence of the fatty acid solution to induce steatosis.
-
Incubate for a period sufficient to induce lipid droplet formation (e.g., 72 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the fixative solution.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Extract the Oil Red O from the stained lipid droplets using the dye extraction solution.
-
Quantify the amount of extracted dye by measuring the absorbance at 490-520 nm using a microplate reader.
-
Determine the effect of the test compound on lipid accumulation relative to the vehicle-treated, fatty acid-stimulated control.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an HSD17B13 inhibitor in mice.
Materials:
-
Male C57BL/6 mice
-
Test compound (e.g., BI-3231) formulated for the desired route of administration (e.g., intravenous, oral, subcutaneous)
-
Dosing vehicles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer the test compound at the desired dose and route.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution) using non-compartmental analysis.
Conclusion
BI-3231 is a valuable tool for the preclinical investigation of HSD17B13 as a therapeutic target. The data and protocols presented here provide a framework for the pharmacokinetic and pharmacodynamic characterization of HSD17B13 inhibitors. While BI-3231 exhibits potent and selective inhibition of HSD17B13, its pharmacokinetic profile of high clearance and short half-life should be considered in the design of in vivo studies, potentially requiring multiple daily administrations or advanced formulations to maintain adequate target engagement. Further research is warranted to establish a clear in vivo pharmacokinetic/pharmacodynamic relationship and to fully elucidate the therapeutic potential of HSD17B13 inhibition in chronic liver diseases.
References
Troubleshooting & Optimization
Technical Support Center: HSD17B13 Inhibitors in Liver Cell Research
Disclaimer: The following information is provided for research purposes only. The inhibitor "Hsd17B13-IN-35" is not described in the currently available scientific literature. This guide addresses potential issues and frequently asked questions for researchers working with novel investigational inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in liver cells, based on the known biology of the target.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of HSD17B13 in liver cells?
A1: HSD17B13 is a liver-enriched protein that is primarily localized to the surface of lipid droplets within hepatocytes.[1][2][3] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[2][3] While its exact physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] Overexpression of wild-type HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[1]
Q2: Why is HSD17B13 considered a therapeutic target for liver disease?
A2: Human genetic studies have identified loss-of-function variants in the HSD17B13 gene, most notably rs72613567, that are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[5][6][7][8] This protective effect conferred by reduced HSD17B13 activity suggests that pharmacologically inhibiting the enzyme could be a therapeutic strategy for NAFLD and other chronic liver diseases.[9]
Q3: What are the potential off-target concerns when using an HSD17B13 inhibitor?
A3: HSD17B13 belongs to a large superfamily of 17β-hydroxysteroid dehydrogenases (HSD17Bs), with 15 members that are involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, and bile acids.[2][10] A key concern would be the inhibitor's lack of specificity, potentially affecting other HSD17B isoforms and leading to unintended disruption of these critical metabolic pathways. For example, HSD17B4, B7, B8, B10, B11, and B12 are also involved in cholesterol and fatty acid metabolism.[10]
Q4: I am not seeing the expected decrease in lipid accumulation in my primary human hepatocytes after treatment. Is my inhibitor not working?
A4: There could be several reasons for this. First, confirm the baseline expression of HSD17B13 in your specific cell lot, as expression can vary. Second, the lipid challenge (e.g., oleate/palmitate treatment) may be too strong, masking the inhibitor's effect. Third, ensure the inhibitor is stable and used at an effective concentration, which should be determined via a dose-response experiment. Finally, consider that HSD17B13's role in lipid droplet dynamics is complex; its inhibition might not completely block lipid accumulation under all conditions.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a significant decrease in cell viability (e.g., via MTT or LDH assay) after treating liver cells (e.g., HepG2, Huh7, primary hepatocytes) with your HSD17B13 inhibitor, especially at higher concentrations.
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors cross-react with kinases.
-
Solution: Perform a broad-panel kinase screen to identify potential off-target interactions. Compare the cytotoxic dose with the effective dose for HSD17B13 inhibition (therapeutic window).
-
-
Disruption of Steroid Metabolism: The inhibitor may be affecting other HSD17B family members crucial for cell health.
-
Solution: Measure key steroid hormone levels (e.g., estradiol, testosterone) in your cell culture supernatant via ELISA or LC-MS.
-
-
Mitochondrial Toxicity: The compound might be impairing mitochondrial function.
-
Solution: Run a mitochondrial stress test (e.g., Seahorse assay) or use mitochondrial membrane potential dyes (e.g., TMRE) to assess mitochondrial health.
-
-
Induction of Apoptosis: Off-target effects could be triggering programmed cell death.
-
Solution: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase-3/7 activity assay.
-
Issue 2: Inconsistent Results in Lipid Droplet Quantification
You are using Oil Red O staining or a fluorescent neutral lipid stain (like BODIPY) to measure changes in lipid droplets, but the results are highly variable between experiments.
Potential Causes & Troubleshooting Steps:
-
Subjectivity in Imaging Analysis: Manual quantification of lipid droplets can be subjective.
-
Solution: Use an automated image analysis software (e.g., ImageJ/Fiji with a standardized macro, CellProfiler) to quantify droplet number, size, and total area per cell. Ensure consistent imaging parameters (exposure, gain).
-
-
Variability in Lipid Loading: The efficiency of oleate/palmitate loading can fluctuate.
-
Solution: Prepare a large stock of the fatty acid solution and aliquot it to ensure consistency. Optimize the loading time and concentration for your specific cell type to achieve a robust but sub-maximal lipid accumulation.
-
-
Cell Density: Confluency can significantly impact cellular metabolism and lipid handling.
-
Solution: Plate cells at a consistent density and ensure they are in a similar growth phase (e.g., 70-80% confluency) when starting the experiment.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of an HSD17B13 Inhibitor (HSD17B13-i) in HepG2 Cells
| Concentration (µM) | Cell Viability (% of Vehicle) | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 5.5 ± 1.5 | 1.1 ± 0.2 |
| 1 | 95.5 ± 3.9 | 6.8 ± 2.0 | 1.3 ± 0.3 |
| 10 | 80.1 ± 6.2 | 25.4 ± 4.5 | 2.5 ± 0.4 |
| 25 | 55.3 ± 7.8 | 58.9 ± 6.1 | 4.8 ± 0.6 |
| 50 | 20.7 ± 5.5 | 85.2 ± 5.3 | 7.2 ± 0.9 |
Table 2: Hypothetical Off-Target Profile of HSD17B13-i (1 µM) in Primary Human Hepatocytes
| Target Family | Representative Target | % Inhibition |
| HSD17B (On-Target) | HSD17B13 | 92% |
| HSD17B (Off-Target) | HSD17B4 | 15% |
| HSD17B11 | 28% | |
| Kinases | ROCK1 | 8% |
| p38α | 12% | |
| Cytochrome P450s | CYP3A4 | 5% |
| CYP2D6 | <2% |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage as an indicator of cytotoxicity.
Materials:
-
Liver cells cultured in 96-well plates.
-
HSD17B13 inhibitor stock solution.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Vehicle control (e.g., DMSO).
-
Lysis buffer (for maximum LDH release control).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Plating: Seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the HSD17B13 inhibitor in culture medium. Remove old medium from cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Control Wells:
-
Spontaneous Release: Add 100 µL of medium with vehicle to at least three wells.
-
Maximum Release: Add 10 µL of Lysis Buffer to at least three vehicle-treated wells 45 minutes before the final reading.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C, 5% CO₂.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation:
-
% Cytotoxicity = [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
-
Protocol 2: Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify neutral lipid droplets in cultured cells.
Materials:
-
Liver cells cultured on glass coverslips in a 12-well plate.
-
Lipid-loading medium (e.g., DMEM with 10% FBS, 200 µM oleate/palmitate mix).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Oil Red O (ORO) working solution (e.g., 0.3% ORO in 60% isopropanol, filtered).
-
60% Isopropanol.
-
DAPI stain (for nuclear counterstaining).
-
Mounting medium.
-
Microscope with imaging capabilities.
Procedure:
-
Cell Treatment: Plate cells on coverslips. The next day, treat with the HSD17B13 inhibitor in lipid-loading medium for 24 hours.
-
Fixation:
-
Wash cells twice with cold PBS.
-
Fix with 4% PFA for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Staining:
-
Wash cells once with 60% isopropanol.
-
Remove isopropanol and add ORO working solution to completely cover the cells. Incubate for 20 minutes.
-
Remove the ORO solution and wash immediately with 60% isopropanol to remove excess stain.
-
Wash 4-5 times with distilled water.
-
-
Counterstaining & Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with distilled water.
-
Mount the coverslip onto a glass slide using mounting medium.
-
-
Imaging: Visualize under a microscope. Capture images for quantification using consistent settings. For quantification, the stain can be eluted with 100% isopropanol and absorbance read at ~510 nm.
Visualizations
Caption: HSD17B13 expression and function in hepatocytes.
Caption: Workflow for testing an HSD17B13 inhibitor.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Technical Support Center: Optimizing Hsd17B13 Inhibitor Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of Hsd17B13 inhibitors in in vitro settings. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.
While the specific compound "Hsd17B13-IN-35" was requested, publically available information for a molecule with this exact identifier is limited. Therefore, this guide focuses on a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231 , which is available for open science research. The principles and methodologies described here are broadly applicable to other small molecule inhibitors of Hsd17B13.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Hsd17B13 inhibitors like BI-3231?
A1: Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in lipid metabolism.[1][2][3] BI-3231 is a potent and selective inhibitor of Hsd17B13.[4][5] Its binding and inhibitory activity are strongly dependent on the presence of NAD+.[4][5] By inhibiting the enzymatic function of Hsd17B13, these compounds can reduce triglyceride accumulation and lipotoxic effects in hepatocytes.[1][2]
Q2: What is a recommended starting concentration for Hsd17B13 inhibitors in cell-based assays?
A2: For initial in vitro experiments, a concentration range should be determined based on the inhibitor's IC50 value. For BI-3231, the reported IC50 value is in the nanomolar range. A starting point for cell-based assays could be a concentration approximately 10- to 100-fold higher than the enzymatic IC50 to account for cell permeability and potential metabolism. For on-target binding confirmation of BI-3231 in thermal shift assays, a concentration of 5 µM has been used.[4][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What cell types are suitable for in vitro studies with Hsd17B13 inhibitors?
A3: Given that HSD17B13 is primarily expressed in the liver, relevant cell lines for in vitro studies include:
-
HepG2 cells: A human hepatoma cell line commonly used for liver metabolism and toxicity studies.[1][2]
-
Primary mouse hepatocytes: These provide a model that closely mimics the in vivo physiology of the liver.[1][2]
-
HEK293 cells: Human embryonic kidney cells can be used for overexpression studies to assess the enzymatic activity of HSD17B13 and the effect of inhibitors.[6]
Q4: How can I assess the efficacy of an Hsd17B13 inhibitor in my in vitro model?
A4: The efficacy of an Hsd17B13 inhibitor can be evaluated by measuring several key outcomes related to its biological function:
-
Triglyceride Accumulation: Measure intracellular triglyceride levels in hepatocytes treated with the inhibitor under lipotoxic conditions (e.g., palmitic acid-induced). A successful inhibitor should decrease triglyceride accumulation.[1][2]
-
Lipid Droplet Morphology: Visualize and quantify lipid droplets using microscopy and staining techniques like Oil Red O or BODIPY. Inhibition of Hsd17B13 is expected to reduce the size and/or number of lipid droplets.
-
Mitochondrial Function: Assess mitochondrial respiration as an indicator of cellular health. BI-3231 has been shown to increase mitochondrial respiratory function in hepatocytes under lipotoxic stress.[1]
-
Retinol Dehydrogenase Activity: In cell-based assays, the conversion of retinol to retinaldehyde can be measured by HPLC to assess HSD17B13's enzymatic activity and its inhibition.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Concentration too low: The inhibitor concentration may not be sufficient to effectively engage the target in your cell model. | Perform a dose-response curve to determine the optimal concentration. Start from a low nanomolar range and go up to the low micromolar range. |
| Poor cell permeability: The compound may not be efficiently crossing the cell membrane. | Consult the manufacturer's data for cell permeability information. If not available, consider using a permeabilization agent for initial mechanistic studies, though this is not ideal for long-term cell health assays. | |
| Inhibitor degradation: The compound may be unstable in your cell culture medium or metabolized by the cells. | Check the stability of the compound in your experimental conditions. Minimize the time between adding the compound and performing the assay. Consider a fresh addition of the compound if the experiment is long. | |
| Low Hsd17B13 expression: The chosen cell line may not express sufficient levels of Hsd17B13 for an effect to be observed. | Verify Hsd17B13 expression in your cell line at the mRNA and protein level (e.g., via qRT-PCR or Western blot). Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Cell toxicity observed | Concentration too high: The inhibitor may have off-target effects at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of your inhibitor. Use concentrations well below the toxic threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle control in all experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inhibitor stock degradation: Improper storage of the inhibitor stock solution can lead to loss of activity. | Store the inhibitor stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Model of Hepatocellular Lipotoxicity
This protocol is adapted from studies using BI-3231 to assess its protective effects against palmitic acid-induced lipotoxicity in HepG2 cells.[1][2]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Vehicle control (e.g., DMSO)
-
Triglyceride quantification kit
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Preparation of PA-BSA Complex: Prepare a stock solution of palmitic acid complexed with BSA. For example, dissolve sodium palmitate in water at 70°C and then complex it with a BSA solution.
-
Treatment:
-
Pre-treat cells with the Hsd17B13 inhibitor at various concentrations or a vehicle control for a specified period (e.g., 1-2 hours).
-
Induce lipotoxicity by adding the PA-BSA complex to the culture medium. A final concentration of PA around 200-500 µM is often used.
-
Co-incubate the cells with the inhibitor and PA for a defined duration (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial kit according to the manufacturer's instructions.
-
Oil Red O Staining: Fix the cells, stain with Oil Red O solution to visualize neutral lipids, and acquire images using a microscope. The stain can be extracted and quantified spectrophotometrically.
-
Protocol 2: HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is based on cell-based assays to measure the retinol dehydrogenase (RDH) activity of HSD17B13.[6]
Materials:
-
HEK293 cells
-
HSD17B13 expression vector
-
Transfection reagent
-
All-trans-retinol
-
Hsd17B13 inhibitor
-
Vehicle control (e.g., DMSO)
-
HPLC system for retinoid analysis
Procedure:
-
Transfection: Transfect HEK293 cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with the Hsd17B13 inhibitor at various concentrations or a vehicle control.
-
Substrate Addition: Add all-trans-retinol to the culture medium and incubate for a specific period (e.g., 8 hours).
-
Retinoid Extraction and Analysis:
-
Harvest the cells and the culture medium.
-
Extract retinoids from the samples.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
-
Data Analysis: Compare the production of retinaldehyde and retinoic acid in inhibitor-treated cells to vehicle-treated cells to determine the inhibitory effect on HSD17B13's RDH activity.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of inhibitor action.
Caption: Experimental workflow for testing an Hsd17B13 inhibitor in a lipotoxicity model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-35 stability issues in cell culture media
Welcome to the technical support center for Hsd17B13-IN-35. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments using this HSD17B13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. Its primary application is in preclinical research, particularly for studying the role of HSD17B13 in liver diseases such as nonalcoholic steatohepatitis (NASH). A well-characterized chemical probe with similar properties is BI-3231, which has demonstrated high metabolic stability in liver microsomes and moderate stability in hepatocytes.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[2] For in vitro cell culture experiments, it is crucial to further dilute the DMSO stock solution in culture media to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q3: How should I store stock solutions of this compound?
Proper storage is critical to maintain the stability of the inhibitor. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month[1]
Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause and how can I resolve this?
Precipitation in aqueous media is a common issue for hydrophobic small molecules. This can be due to several factors:
-
Low aqueous solubility: The final concentration of the inhibitor in the media may exceed its solubility limit.
-
Solvent shock: Diluting a concentrated DMSO stock directly into aqueous media can cause the compound to crash out of solution.
-
Interactions with media components: Serum proteins and other components in the media can sometimes interact with the compound, affecting its solubility.
To resolve this, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
If you observe precipitation or phase separation of this compound in your cell culture media, follow these steps:
Experimental Protocol for Solubility Testing:
A common method to determine aqueous solubility involves comparing the amount of compound dissolved in a buffer to the amount in an organic solvent/water mixture.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute aliquots of the stock solution with either acetonitrile/water (1:1) or your specific cell culture buffer.
-
-
Equilibration:
-
Shake the solutions for 24 hours to ensure equilibrium is reached.
-
-
Analysis:
-
Filter the solutions to remove any undissolved precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate using LC-UV (Liquid Chromatography with Ultraviolet detection).[2]
-
-
Comparison:
-
The aqueous solubility is determined by comparing the concentration in the buffer to the concentration in the acetonitrile/water solution.[2]
-
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for this compound precipitation in media.
Issue 2: Inconsistent or Lack of Biological Activity
If you are not observing the expected biological effect of this compound, consider the following:
-
Compound Degradation: Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] The metabolic stability of the compound is moderate in hepatocytes, suggesting that in long-term cultures, the compound may be metabolized.[1] Consider replenishing the compound in the media for longer experiments.
-
Cellular Model: HSD17B13 is primarily expressed in hepatocytes.[3][4] Ensure that your chosen cell line (e.g., HepG2, Huh7) expresses sufficient levels of the HSD17B13 protein.[3][5]
-
Assay Conditions: The inhibitory activity of some compounds in this class has been shown to be dependent on the presence of the NAD+ cofactor.[2] Ensure your assay conditions are optimized for HSD17B13 enzymatic activity.
Quantitative Data Summary
Table 1: Solubility Formulations for Hsd17B13 Inhibitor (BI-3231)
| Protocol | Solvent System | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.47 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.47 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.47 mM) |
| Data from MedchemExpress for BI-3231, a representative HSD17B13 inhibitor.[1] |
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Aliquot to prevent freeze-thaw cycles |
| -20°C | 1 month | Aliquot to prevent freeze-thaw cycles |
| Data from MedchemExpress for BI-3231.[1] |
Experimental Protocols
Protocol: General Cell-Based Assay for HSD17B13 Inhibition
This protocol provides a general workflow for treating cultured hepatocytes with this compound and assessing its effect.
Caption: Workflow for a cell-based HSD17B13 inhibition experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Hsd17B13-IN-35 precipitation in aqueous solutions
Welcome to the technical support center for Hsd17B13-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A1: this compound, like many small molecule inhibitors, likely has low aqueous solubility. Precipitation upon dilution from a high-concentration stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This occurs when the concentration of the inhibitor in the final aqueous solution exceeds its solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution.
Q3: How can I determine the aqueous solubility of this compound in my specific buffer?
A3: A practical approach is to perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound DMSO stock into your aqueous buffer and monitoring for the formation of a precipitate over time, often using nephelometry or visual inspection under a microscope.
Q4: Can the final concentration of DMSO from my stock solution affect my experiment?
A4: Yes, high concentrations of DMSO can be toxic to cells and may interfere with enzyme kinetics or other biological assays. It is best practice to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.
Q5: Are there any buffer components that can help improve the solubility of this compound?
A5: The addition of certain excipients can enhance the solubility of hydrophobic compounds. These may include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or the inclusion of a co-solvent. However, the compatibility of these additives with your specific assay must be validated.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides systematic steps to diagnose and resolve precipitation issues with this compound in your experiments.
Problem: Precipitate forms immediately upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in the aqueous solution. Perform a dose-response curve to determine the optimal concentration range where the compound remains soluble. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer. |
| pH-Dependent Solubility | The solubility of this compound may be influenced by the pH of the buffer. Test the solubility across a range of pH values to identify the optimal condition for your experiment. |
Problem: Precipitate forms over time during incubation.
| Possible Cause | Suggested Solution |
| Metastable Supersaturated Solution | The initial dilution may have created a supersaturated solution that is not stable over time. Prepare fresh dilutions immediately before use and avoid long-term storage of the aqueous solution. |
| Temperature Effects | Changes in temperature during the experiment can affect solubility. Ensure all solutions are maintained at a constant, controlled temperature. |
| Interaction with Assay Components | This compound may interact with other components in your assay, leading to precipitation. Test the solubility of the inhibitor in the presence of individual assay components to identify any incompatibilities. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of high-purity DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment of this compound
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
In a clear microplate, add your aqueous experimental buffer.
-
Add a small, consistent volume of each this compound dilution to the corresponding wells of the buffer-containing plate, ensuring the final DMSO concentration is constant across all wells.
-
Mix gently by pipetting.
-
Incubate the plate at the experimental temperature.
-
Visually inspect for precipitation under a microscope or measure turbidity using a plate reader at various time points (e.g., 0, 1, 2, and 4 hours).
-
The highest concentration that remains clear is the approximate kinetic solubility in that buffer.
Data Presentation
Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer Composition | pH | Temperature (°C) | Kinetic Solubility (µM) after 2h |
| PBS | 7.4 | 25 | 5 |
| PBS with 0.01% Tween-20 | 7.4 | 25 | 15 |
| Tris-HCl | 8.0 | 25 | 8 |
| Tris-HCl with 0.01% Tween-20 | 8.0 | 25 | 20 |
| PBS | 7.4 | 37 | 3 |
Table 2: Effect of DMSO Concentration on this compound Solubility in PBS (pH 7.4)
| Final DMSO Concentration (%) | Kinetic Solubility (µM) after 2h |
| 0.1 | 5 |
| 0.5 | 8 |
| 1.0 | 12 |
Visualizations
Caption: Workflow for assessing this compound solubility.
Caption: Simplified Hsd17B13 signaling pathway in NAFLD.
Technical Support Center: Troubleshooting HSD17B13 Inhibitors in Animal Models
Disclaimer: The compound "Hsd17B13-IN-35" is not documented in the public domain. This guide provides general troubleshooting advice for researchers working with inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in animal models, based on available preclinical data for molecules with a similar target.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected hepatoprotective effect of our HSD17B13 inhibitor in our mouse model of non-alcoholic fatty liver disease (NAFLD). What could be the reason?
A1: Several factors could contribute to a lack of efficacy. A critical consideration is the potential for inter-species differences in the function of HSD17B13 between humans and mice.[1][2][3][4] Some studies suggest that Hsd17b13 knockout in mice does not replicate the protective effects observed in humans with loss-of-function mutations.[2][3][4] Additionally, the choice of animal model and the diet used to induce NAFLD can significantly impact the outcome.[2][3][5] It is also important to ensure adequate dosing and target engagement in the liver.
Q2: Our animals are showing unexpected signs of toxicity (e.g., weight loss, elevated liver enzymes) at doses we predicted to be safe. What should we investigate?
A2: Unexpected toxicity can arise from several sources. Off-target effects of the inhibitor are a primary concern. The metabolic stability of the compound in the chosen species should also be assessed, as rapid metabolism could lead to the formation of toxic byproducts. Vehicle toxicity is another possibility that should be ruled out by including a vehicle-only control group. Finally, the specific animal strain's sensitivity to the compound or formulation components should be considered.
Q3: How can we confirm that our HSD17B13 inhibitor is reaching the liver and engaging with its target in vivo?
A3: To confirm target engagement, you can measure the levels of HSD17B13 mRNA or protein in liver tissue from treated and untreated animals.[6] Pharmacokinetic (PK) studies are essential to determine the concentration of the inhibitor in the liver over time.[7] A robust in vivo target engagement biomarker would be ideal, though this is an area of ongoing research for HSD17B13 inhibitors.[7]
Q4: What are the key signaling pathways regulated by HSD17B13 that we should investigate in our studies?
A4: HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[8][9][10][11] Its activity has been linked to retinol metabolism, converting retinol to retinaldehyde.[8][12] Overexpression of HSD17B13 can lead to an increase in the number and size of lipid droplets.[8][12] Recent studies suggest that inhibition of HSD17B13 may regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[13]
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform in vitro profiling of the inhibitor against a panel of common off-targets (e.g., kinases, GPCRs).- Compare the observed toxicity phenotype with known toxicities of related compounds. |
| Metabolite Toxicity | - Characterize the major metabolites of the inhibitor in the study species.- Synthesize and test the toxicity of the major metabolites in vitro and in vivo. |
| Vehicle Toxicity | - Run a vehicle-only control group in parallel with the treatment groups.- If the vehicle is novel, conduct a separate vehicle tolerability study. |
| Formulation Issues | - Ensure the inhibitor is fully solubilized in the vehicle.- Assess the stability of the formulation over the dosing period. |
| Species-Specific Sensitivity | - Review literature for known sensitivities of the chosen animal strain.- Consider conducting a pilot study in a different species or strain. |
Issue 2: Lack of Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | - Conduct a full pharmacokinetic study to determine plasma and liver exposure.- If liver exposure is low, consider reformulating the compound or using a different route of administration.[7] |
| Insufficient Target Engagement | - Measure HSD17B13 mRNA and protein levels in the liver.- Develop an assay to measure the direct binding of the inhibitor to HSD17B13 in liver tissue. |
| Inappropriate Animal Model | - Be aware of the documented differences between human and murine HSD17B13 function.[1][2][3][4]- Consider using humanized mouse models.[1] |
| Flawed Experimental Design | - Ensure the diet and duration of disease induction are appropriate for the model.- Power the study with a sufficient number of animals per group. |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment in a Diet-Induced NAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) or Western diet for 16-24 weeks to induce NAFLD/NASH.[2][3]
-
Groups (n=8-10/group):
-
Vehicle control (on HFD)
-
HSD17B13 inhibitor (low dose, on HFD)
-
HSD17B13 inhibitor (mid dose, on HFD)
-
HSD17B13 inhibitor (high dose, on HFD)
-
Positive control (e.g., another anti-NASH compound)
-
-
Dosing: Administer the inhibitor and vehicle daily by oral gavage for 4-8 weeks.
-
Monitoring:
-
Weekly body weight and food intake.
-
Bi-weekly blood collection for ALT, AST, and lipid panel analysis.
-
-
Terminal Procedures:
-
Collect terminal blood for PK and biomarker analysis.
-
Harvest liver for weight, histology (H&E, Sirius Red), gene expression (qPCR for HSD17B13 and fibrosis markers), and lipid analysis (triglycerides, cholesterol).
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-35 experimental variability and reproducibility
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-35" is not publicly available in the searched resources. This technical support center provides information based on the broader experimental context of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, which is the likely target of such an inhibitor. The following data and guidance are intended for researchers, scientists, and drug development professionals working on HSD17B13.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and where is it primarily expressed?
A1: HSD17B13, also known as short-chain dehydrogenase/reductase 9 (SCDR9), is a member of the 17-β hydroxysteroid dehydrogenase superfamily.[1][2] It is predominantly expressed in the liver, specifically within hepatocytes, where it localizes to lipid droplets.[1][2][3]
Q2: What is the proposed function of HSD17B13 in the liver?
A2: HSD17B13 is involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, cholesterol, and bile acids.[1][2] Increased expression of HSD17B13 is associated with nonalcoholic fatty liver disease (NAFLD) and is thought to promote the enlargement of lipid droplets and the development of steatosis.[1] The exact mechanism is still under investigation, but it is suggested to be part of a positive feedback loop involving SREBP1c.[1] Some studies indicate it has retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][5]
Q3: Why is there significant interest in HSD17B13 for drug development?
A3: Interest in HSD17B13 as a therapeutic target stems from human genetic studies showing that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[4][6][7] This suggests that inhibiting HSD17B13 activity could be protective against liver disease progression.
Q4: Are there discrepancies in findings between human and animal models for HSD17B13 function?
A4: Yes, significant discrepancies have been reported. While loss-of-function mutations in humans are protective against liver disease, studies in HSD17B13 knockout mice have shown conflicting results.[7][8] Some mouse studies have not reproduced the protective effects seen in humans and, in some cases, have even shown an exacerbation of fatty liver disease.[3][7][9][10] These interspecies differences are a critical consideration for experimental design and data interpretation.[3]
Troubleshooting Experimental Variability and Reproducibility
Issue 1: Inconsistent results in HSD17B13 knockout/knockdown mouse models.
-
Possible Cause: Interspecies differences in the biological function of HSD17B13 between mice and humans.[3][10] The specific diet and duration of feeding in animal models can also significantly impact the phenotype. For instance, some effects on fibrosis were only observed in female mice on a specific choline-deficient high-fat diet.[10]
-
Troubleshooting Steps:
-
Acknowledge Species Differences: Be cautious when extrapolating findings from mouse models to human pathophysiology.
-
Control for Diet and Sex: The type of diet (e.g., high-fat diet, Western diet, choline-deficient high-fat diet) and the sex of the animals can lead to different outcomes.[10] Ensure these variables are tightly controlled and reported.
-
Consider Alternative Models: Given the conflicting results in mouse models, consider using human-derived systems, such as induced pluripotent stem cell (iPSC)-derived hepatocytes and stellate cells, which may better model human liver diseases.[8]
-
Issue 2: Variable effects of HSD17B13 modulation on liver lipid content (steatosis).
-
Possible Cause: The protective effects of HSD17B13 loss-of-function in humans are more strongly associated with protection from inflammation and fibrosis rather than steatosis itself.[11] Overexpression of HSD17B13 in cell lines and some mouse models leads to increased lipid droplet size and number.[4]
-
Troubleshooting Steps:
-
Expand Endpoints Beyond Steatosis: When assessing the effects of HSD17B13 inhibition, measure markers of inflammation (e.g., plasma cytokines like IL-6), ballooning, and fibrosis in addition to lipid accumulation.[11]
-
Lipidomic Analysis: Perform detailed lipidomics analysis. HSD17B13 variants have been associated with changes in specific lipid classes, such as an increase in phospholipids, which may be more relevant than total triglyceride content.[11]
-
Quantitative Data Summary
Table 1: Association of HSD17B13 rs72613567 Variant with Liver Disease Risk in Humans
| Population | Finding | Effect Size | Reference |
| European and Hispanic Descendants | Reduced risk of cirrhosis and HCC. | - | [12] |
| European Ancestry (Obese Individuals) | Reduced risk of NAFLD and NASH cirrhosis (heterozygotes). | 17% and 26% respectively | [4] |
| European Ancestry (Obese Individuals) | Reduced risk of NAFLD and NASH cirrhosis (homozygotes). | 30% and 49% respectively | [4] |
| Multi-ethnic Asian Cohort | Lower odds of NASH. | P<0.05 | [12] |
| Chinese Han Population | Decreased risk of alcohol-related liver disease. | 19% | [7] |
Key Experimental Protocols
Protocol 1: Genotyping of HSD17B13 Variants (e.g., rs72613567)
This protocol is based on the methodology described for genotyping HSD17B13 variants in patient samples.
-
Objective: To identify the presence of specific HSD17B13 genetic variants.
-
Methodology: rhAmp Genotyping Assays.
-
Sample Type: DNA extracted from blood or tissue.
-
Reagents and Equipment:
-
rhAmp Genotyping Master Mix
-
Custom-designed primer and probe sets for the target SNP (e.g., rs72613567).
-
Positive controls (e.g., gBlocks Gene Fragments with the known variant sequence).[12]
-
Negative controls (no template control).
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare the reaction mixture according to the manufacturer's protocol for the rhAmp assay, including the master mix, primer/probe mix, and template DNA.
-
Include positive and negative controls in each run to ensure genotyping confidence.[12]
-
Perform the PCR cycling and endpoint fluorescence reading on a real-time PCR instrument.
-
Analyze the fluorescence data to determine the genotype for each sample.
-
Protocol 2: Analysis of Lipid Content in Liver Tissue
-
Objective: To quantify triglyceride content in liver tissue.
-
Methodology: Colorimetric assay.
-
Sample Type: Frozen liver tissue (50-100mg).
-
Procedure:
-
Homogenize frozen liver tissue in PBS.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the homogenate to pellet debris.
-
Resuspend the remaining fat cake in PBS.
-
Use the resulting supernatant to determine total liver triglycerides using a commercial colorimetric assay kit, following the manufacturer's instructions.[13]
-
Visualizations
Caption: Proposed signaling pathway for HSD17B13 induction and function in hepatocytes.
Caption: Common experimental workflows for investigating HSD17B13 function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Hsd17B13-IN-35 Inactive Control Compound
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Hsd17B13-IN-35 as an inactive control compound in experiments targeting the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as BI-0955, is the inactive control compound for the potent and selective HSD17B13 inhibitor, BI-3231. Its primary application is to serve as a negative control in in-vitro and cellular assays to ensure that the observed effects of the active inhibitor are specifically due to the inhibition of HSD17B13 and not due to off-target effects or the chemical scaffold of the compound series.
Q2: How does this compound relate to the active inhibitor BI-3231?
A2: this compound (BI-0955) is a close structural analog of the active HSD17B13 inhibitor BI-3231. The key difference lies in a modification that ablates its inhibitory activity against HSD17B13. This structural similarity makes it an ideal negative control.
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentrations as the active inhibitor, BI-3231, in your experiments. This allows for a direct comparison and helps to rule out concentration-dependent, non-specific effects.
Q4: What is the expected activity of this compound in an HSD17B13 enzymatic or cellular assay?
A4: this compound is designed to be inactive. In both enzymatic and cellular assays measuring HSD17B13 activity, it should not exhibit any significant inhibitory effect, even at high concentrations. Dose-response curves for BI-0955 show no detectable activity in HSD17B13 in-vitro assays.[1]
Compound Data
A summary of the key quantitative data for this compound (BI-0955) is provided below for easy reference and comparison with the active inhibitor BI-3231.
| Property | This compound (BI-0955) | BI-3231 (Active Inhibitor) | Reference |
| Synonyms | BI-0955, Compound 49 | BI-3231, Compound 45 | [1][2] |
| Molecular Formula | C17H16F2N4O3S | C16H14F2N4O3S | [2] |
| Molecular Weight | 394.4 g/mol | 380.37 g/mol | [2] |
| hHSD17B13 IC50 | Inactive | 1 nM | [3] |
| mHSD17B13 IC50 | Inactive | 13 nM | [3] |
| Storage (Powder) | -20°C | -20°C | [2] |
| Storage (in Solvent) | -80°C | -80°C | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving HSD17B13, which can be adapted for the use of this compound as a negative control.
HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the inhibitory potential of test compounds.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (BI-0955) and BI-3231 (as a positive control for inhibition)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% Triton X-100)
-
NAD+ (cofactor)
-
Estradiol (substrate)
-
Detection Reagent (e.g., a commercial NADH detection kit)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and BI-3231 in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, NAD+, and estradiol at their final desired concentrations.
-
Assay Plate Setup:
-
Add the diluted compounds (this compound, BI-3231) or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add the reaction mixture to all wells.
-
-
Enzyme Addition: Add the recombinant HSD17B13 protein to all wells except for the negative control wells (which should contain buffer instead of the enzyme).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Add the NADH detection reagent to all wells according to the manufacturer's instructions.
-
Measurement: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. For this compound, the percent inhibition should be close to zero across all concentrations.
Cellular HSD17B13 Activity Assay
This protocol assesses the ability of compounds to inhibit HSD17B13 activity within a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2) overexpressing HSD17B13
-
Cell culture medium
-
This compound (BI-0955) and BI-3231
-
Substrate for cellular uptake (e.g., a suitable steroid or retinol)
-
Lysis buffer
-
Assay components for measuring the product of HSD17B13 activity (e.g., via LC-MS or a specific detection reagent)
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, BI-3231, or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add the substrate to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism by HSD17B13.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Product Measurement: Quantify the amount of the metabolic product of HSD17B13 in the cell lysates.
-
Data Analysis: Determine the effect of the compounds on the production of the HSD17B13-specific metabolite. This compound should not significantly alter the metabolite levels compared to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition observed with this compound. | - Compound contamination.- Incorrect compound used.- Assay interference (e.g., autofluorescence). | - Verify the identity and purity of the compound using analytical methods (e.g., LC-MS).- Ensure the correct vial was used.- Run a counterscreen without the enzyme to check for assay artifacts. |
| High variability in results between replicate wells. | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the plate. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal or no enzyme activity in the vehicle control wells. | - Inactive enzyme.- Incorrect buffer pH or composition.- Degraded substrate or cofactor. | - Use a fresh aliquot of the enzyme and ensure proper storage.- Verify the pH and composition of the assay buffer.- Use fresh, properly stored substrate and cofactor. |
| This compound shows cytotoxicity in the cellular assay. | - Compound is toxic to the cells at the tested concentrations.- Solvent (e.g., DMSO) concentration is too high. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the compound.- Use a lower concentration range for both the active and inactive compounds.- Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Inconsistent results across different experimental days. | - Variation in reagent preparation.- Differences in incubation times or temperatures.- Fluctuation in instrument performance. | - Prepare fresh reagents for each experiment and use consistent protocols.- Strictly adhere to the specified incubation times and temperatures.- Perform regular maintenance and calibration of the plate reader. Run a positive control with a known inhibitor to check for assay consistency. |
Visualizations
HSD17B13 Signaling and Inhibition Pathway
The following diagram illustrates the proposed mechanism of HSD17B13 and the role of the active inhibitor and inactive control. HSD17B13, a lipid droplet-associated enzyme, is involved in hepatic lipid metabolism.[4][5] Its expression can be induced by factors like LXRα and SREBP-1c.[1] The active inhibitor, BI-3231, binds to the enzyme in the presence of NAD+, thereby blocking its catalytic activity.[6] The inactive control, this compound (BI-0955), with a similar structure but lacking inhibitory function, is used to validate that the observed effects are specific to HSD17B13 inhibition.
Caption: HSD17B13 signaling and experimental intervention.
Experimental Workflow for Inhibitor and Control Compound Testing
This workflow outlines the key steps for evaluating the activity of an HSD17B13 inhibitor and its corresponding inactive control in a typical experimental setup.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-0955|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
Refining Hsd17B13-IN-35 treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-35 in long-term studies. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13)[1]. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that is involved in hepatic lipid metabolism[2][3][4]. The enzyme has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde[2][5]. By inhibiting HSD17B13, this compound is hypothesized to protect against the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[2][6].
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. In solvent, it should be stored at -80°C for up to six months or -20°C for one month[7].
Q3: In which cell types is HSD17B13 primarily expressed?
A3: HSD17B13 is predominantly expressed in hepatocytes within the liver[3][8][9]. Single-cell RNA sequencing data confirms that its expression is restricted to hepatocytes, with very low to no expression in other liver cell types such as cholangiocytes, macrophages, and hepatic stellate cells[8][9][10].
Q4: Are there known species differences in HSD17B13 function that could impact my studies?
A4: Yes, there appear to be interspecies differences in HSD17B13 function. While human HSD17B13 has been characterized as a retinol dehydrogenase, in vivo and in vitro studies have shown that the mouse orthologue does not exhibit the same activity[2]. Furthermore, Hsd17b13 knockout in mice did not replicate the protective phenotype observed in humans with loss-of-function variants, and in some cases, even led to increased weight gain and hepatic steatosis on a regular chow diet[11][12]. These differences are crucial to consider when designing and interpreting preclinical studies.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Recommended Solution |
| Low potency or inconsistent IC50 values in enzymatic assays. | Suboptimal assay conditions. | Ensure the presence of the cofactor NAD+ in the assay buffer, as the binding and inhibition of some HSD17B13 inhibitors are strongly NAD+ dependent[13]. Use a known substrate such as estradiol or retinol at an appropriate concentration[5][13]. |
| Compound precipitation in assay buffer. | Confirm the solubility of this compound in your final assay concentration. If solubility is an issue, consider using a different solvent or reducing the final concentration. | |
| Low potency in cell-based assays compared to enzymatic assays. | Poor cell permeability. | While some inhibitors show high permeability, this can vary. Assess compound uptake in your chosen cell line. If permeability is low, consider using a different cell line or a formulation to enhance uptake. |
| High metabolic turnover in hepatocytes. | Some HSD17B13 inhibitors exhibit low metabolic stability in hepatocytes due to Phase II metabolism[13]. Consider using a cell line with lower metabolic activity or co-administering with an inhibitor of relevant metabolic pathways if appropriate for the experimental design. |
In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| Lack of efficacy in long-term rodent models of NAFLD/NASH. | Insufficient target engagement due to rapid clearance. | Hsd17B13 inhibitors can have high clearance and a short half-life[13]. For long-term studies, consider multiple daily administrations or developing an extended-release formulation to maintain adequate target exposure[1][13]. |
| Poor oral bioavailability. | Subcutaneous administration may significantly increase systemic bioavailability by avoiding hepatic first-pass effects[1]. | |
| Species differences in HSD17B13 function. | Be aware that the protective effects of HSD17B13 inhibition seen in human genetics may not directly translate to rodent models[11]. It is important to measure target engagement and relevant pharmacodynamic markers in your specific model. | |
| Difficulty in assessing in vivo target engagement. | Lack of validated biomarkers. | Establishing reliable methods to assess direct in vivo HSD17B13 target engagement is crucial. This may involve measuring downstream metabolites or using imaging techniques if available. |
| Unexpected phenotypes in knockout vs. inhibitor-treated animals. | Compensation by other pathways in knockout models. | The complete absence of the Hsd17b13 protein in knockout models may lead to compensatory mechanisms that are not present with acute pharmacological inhibition[14]. Direct comparison of both models can provide valuable insights. |
Quantitative Data Summary
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | [1] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 μM (starting compound 1) | [13] |
| BI-3231 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 μM (starting compound 1) | [13] |
| BI-3231 (optimized) | Human HSD17B13 | Cellular | - | Double-digit nM | [13] |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Assay
This protocol is a general guideline for determining the in vitro potency of this compound.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
96-well assay plates
-
Plate reader capable of measuring NADH fluorescence or absorbance
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the HSD17B13 enzyme to all wells except the no-enzyme control.
-
Add the NAD+ cofactor to all wells.
-
Initiate the reaction by adding the substrate (Estradiol or Retinol).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the production of NADH using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: In Vivo Dosing and Sample Collection for Long-Term Studies (Rodent Model)
This protocol provides a general framework for long-term administration of this compound in a diet-induced model of NAFLD/NASH.
-
Animal Model:
-
C57BL/6J mice on a high-fat diet or other appropriate model.
-
-
This compound Formulation and Administration:
-
Based on pharmacokinetic data suggesting high clearance, consider subcutaneous administration or multiple daily oral doses.
-
For subcutaneous administration, formulate this compound in a suitable vehicle (e.g., a solution with cyclodextrin or a suspension).
-
Determine the optimal dose and frequency based on pilot pharmacokinetic and pharmacodynamic studies.
-
-
Study Design (Example):
-
Acclimatize animals and induce NAFLD/NASH with the specialized diet for a specified period (e.g., 8-12 weeks).
-
Randomize animals into vehicle control and this compound treatment groups.
-
Administer the compound daily or as determined by the dosing regimen for the duration of the study (e.g., 8-16 weeks).
-
Monitor body weight, food intake, and clinical signs regularly.
-
-
Sample Collection and Analysis:
-
Collect blood samples at interim time points and at termination for analysis of plasma lipids, liver enzymes (ALT, AST), and other relevant biomarkers.
-
At the end of the study, euthanize animals and collect liver tissue.
-
Process liver tissue for histology (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and lipid analysis.
-
Visualizations
Caption: HSD17B13 signaling pathway in a hepatocyte.
Caption: General experimental workflow for this compound evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. origene.com [origene.com]
- 5. uniprot.org [uniprot.org]
- 6. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 7. news-medical.net [news-medical.net]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating Hsd17B13-IN-35's selectivity over other HSD17B family members
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated target for nonalcoholic steatohepatitis (NASH), is of significant interest in the pharmaceutical industry. A critical aspect of the preclinical characterization of any HSD17B13 inhibitor is the rigorous evaluation of its selectivity against other members of the HSD17B family, which share structural similarities and can lead to off-target effects. This guide provides a comparative analysis of the selectivity of a potent HSD17B13 inhibitor, using BI-3231 as a case study, and outlines the experimental protocols used to validate its specificity.
HSD17B13 Signaling and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological substrates are still under investigation, genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[1][3] The enzyme is known to catalyze the conversion of various steroids and other lipid molecules.[1] Its inhibition is therefore a promising therapeutic strategy to mitigate liver injury and fibrosis.
Comparative Selectivity of BI-3231
To ensure that the therapeutic effects of an HSD17B13 inhibitor are not confounded by interactions with other HSD17B family members, a comprehensive selectivity profile is essential. The phylogenetically closest homolog to HSD17B13 is HSD17B11, making it a primary candidate for counter-screening.[2][4]
The following table summarizes the inhibitory potency of BI-3231 against human HSD17B13 and its selectivity over HSD17B11.
| Enzyme Target | IC50 (nM) | Selectivity (fold) vs. HSD17B13 |
| Human HSD17B13 | 5 | - |
| Human HSD17B11 | >10,000 | >2000 |
Data sourced from: Boehringer Ingelheim's BI-3231 characterization.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined biochemical and cellular assays. Below are the methodologies employed for the evaluation of BI-3231.
HSD17B13 and HSD17B11 Enzymatic Assays
This biochemical assay measures the direct inhibition of the recombinant human HSD17B13 and HSD17B11 enzymes.
Workflow:
Detailed Protocol:
-
Enzyme and Reagent Preparation : Recombinant human HSD17B13 and HSD17B11 are expressed and purified. Assay buffers, co-factors (NAD+), and substrates (e.g., estradiol or leukotriene B4) are prepared at their optimal concentrations.[5][6]
-
Compound Preparation : The inhibitor (BI-3231) is serially diluted to generate a concentration-response curve.
-
Assay Procedure : The reaction is typically performed in a 384-well plate format. The enzyme, inhibitor, and NAD+ are pre-incubated. The reaction is initiated by the addition of the substrate.
-
Detection : The enzymatic reaction results in the conversion of NAD+ to NADH. The amount of NADH produced is quantified using methods such as luminescence (e.g., NAD-Glo™ assay) or by measuring the absorbance at 340 nm.[5]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of an inhibitor within a cellular environment.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment : A human hepatocyte cell line (e.g., HepG2) is cultured and treated with the test compound (BI-3231) or a vehicle control (DMSO).
-
Thermal Challenge : The treated cells are lysed, and the resulting lysates are divided into aliquots and heated at a range of temperatures.
-
Separation of Protein Fractions : The heated lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Detection of Soluble HSD17B13 : The amount of soluble HSD17B13 remaining in the supernatant at each temperature is quantified using a specific antibody-based method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The binding of the inhibitor to HSD17B13 stabilizes the protein, leading to a higher melting temperature. The shift in the melting curve in the presence of the inhibitor compared to the vehicle control confirms target engagement.
Conclusion
The validation of selectivity is a cornerstone in the development of safe and effective HSD17B13 inhibitors. The data presented for BI-3231 demonstrates a high degree of selectivity for HSD17B13 over its closest homolog, HSD17B11. The described enzymatic and cellular assays provide a robust framework for researchers and drug developers to assess the selectivity profile of novel HSD17B13 inhibitors, ensuring on-target activity and minimizing the potential for off-target effects. This rigorous preclinical evaluation is crucial for advancing promising candidates towards clinical development for the treatment of NASH and other chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
HSD17B13 Inhibition in PNPLA3 I148M-Associated Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for effective therapeutics for metabolic dysfunction-associated steatohepatitis (MASH), particularly in genetically predisposed individuals, has led to a keen interest in the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This guide provides a comparative overview of the therapeutic potential of HSD17B13 inhibition, with a specific focus on its efficacy in the context of the patatin-like phospholipase domain-containing 3 (PNPLA3) I148M genetic variant, a major risk factor for MASH and its progression.
While direct efficacy data for a specific compound named "Hsd17B13-IN-35" is not publicly available, this guide will leverage available preclinical and clinical data from other small molecule inhibitors and siRNA therapeutics targeting HSD17B13 to provide a comprehensive comparison of therapeutic strategies.
The Genetic Rationale: A Synergistic Duo in Liver Disease
The PNPLA3 I148M variant is a well-established genetic risk factor for the entire spectrum of fatty liver disease, from simple steatosis to fibrosis and hepatocellular carcinoma. Conversely, loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of chronic liver diseases. Notably, this protective effect is also observed in individuals carrying the PNPLA3 I148M risk allele, suggesting that inhibiting HSD17B13 activity could be a promising therapeutic strategy for this high-risk population. Human genetic studies have shown that HSD17B13 loss-of-function variants are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis, in patients with non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[1][2]
Therapeutic Modalities Targeting HSD17B13
Two primary therapeutic modalities are being explored to inhibit HSD17B13 function: small molecule inhibitors and small interfering RNA (siRNA) therapeutics.
-
Small Molecule Inhibitors: These orally available drugs aim to directly bind to and inhibit the enzymatic activity of the HSD17B13 protein.
-
siRNA Therapeutics: These molecules are designed to specifically target and degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the production of the HSD17B13 protein.
Preclinical Efficacy of HSD17B13 Inhibitors
While specific data for this compound is unavailable, preclinical studies on other HSD17B13 inhibitors provide valuable insights into the potential efficacy of this drug class.
Table 1: Preclinical Efficacy of HSD17B13 Small Molecule Inhibitors in MASH Models
| Compound | Animal Model | Key Findings | Reference |
| BI-3231 | Not specified in publicly available abstracts | Potent and selective inhibitor of human and mouse HSD17B13. | [3] |
| M-5475 | CDAA-HFD fed mice (MASH model) | Reduced hepatomegaly, plasma ALT levels, and liver hydroxyproline. Reduced fibrosis stage. | [4][5] |
| Compound 32 | Multiple mouse models | Better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [6][7] |
Table 2: Preclinical and Clinical Efficacy of ARO-HSD (siRNA)
| Study Phase | Population | Key Findings | Reference |
| Phase 1/2 | Healthy volunteers and patients with NASH or suspected NASH | Well-tolerated. Dose-dependent reduction in liver HSD17B13 mRNA and protein. Reductions in ALT and AST levels. Efficacy was consistent across subjects with PNPLA3 rs738409 CG or GG genotypes. | [8] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies mentioned are often proprietary. However, based on the available literature, a general outline of the methodologies used can be provided.
In Vivo MASH Mouse Model Studies
-
Animal Models: Commonly used models include mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fat, high-fructose diet to induce MASH.[4][9] For studying the specific interaction with the PNPLA3 I148M variant, humanized mouse models with hepatic expression of the human PNPLA3 I148M variant are utilized.[10][11] Pnpla3 I148M knock-in mice that express the mutant allele at physiological levels are also a valuable tool.[7][12][13][14]
-
Drug Administration: Small molecule inhibitors are typically administered orally.[4][5] siRNA therapeutics are often conjugated with N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes via subcutaneous injection.
-
Efficacy Assessment:
-
Biochemical Analysis: Measurement of plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Liver biopsies are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Picro-Sirius Red to evaluate fibrosis.[15] The NAFLD Activity Score (NAS) is often used for grading disease activity.[8][15]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HSD17B13 and markers of fibrosis and inflammation.
-
Protein Analysis: Western blotting or immunohistochemistry to assess the protein levels of HSD17B13.
-
Biochemical Assays for HSD17B13 Activity
-
Enzyme Activity Assay: The enzymatic activity of HSD17B13 can be measured using a coupled-enzyme luminescence assay that detects the production of NADH. Alternatively, RapidFire mass spectrometry can be used to measure the conversion of a substrate to its product. Substrates like estradiol have been used in high-throughput screening to identify inhibitors.[2]
Visualizing the Pathways and Processes
HSD17B13 and PNPLA3 I148M Interaction in MASH Pathogenesis
Caption: Interaction of PNPLA3 I148M and HSD17B13 in MASH and the point of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
Caption: General workflow for preclinical testing of HSD17B13 inhibitors in MASH mouse models.
Conclusion
Inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for MASH, particularly for the significant patient population carrying the PNPLA3 I148M risk variant. While direct data on "this compound" is not yet in the public domain, the available preclinical and early clinical data for other HSD17B13 inhibitors and siRNA therapeutics are encouraging. Both small molecule inhibitors and siRNA approaches have demonstrated the potential to reduce liver injury markers. Further research, including head-to-head comparative studies and investigations in relevant genetic backgrounds, will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition and to identify the most effective treatment modalities for patients with MASH.
References
- 1. drughunter.com [drughunter.com]
- 2. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 3. Mouse Model of Metabolic Dysfunction-Associated Steatotic Liver Disease with Fibrosis [jove.com]
- 4. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PNPLA3 variant associated with fatty liver disease (I148M) accumulates on lipid droplets by evading ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Monitoring MASH Progression in Diet-Induced Mouse Disease Models | Taconic Biosciences [taconic.com]
- 8. gubra.dk [gubra.dk]
- 9. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. aragen.com [aragen.com]
Cross-Species Activity of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Hsd17B13 inhibitors across different species, with a focus on providing objective experimental data and detailed methodologies. The information presented herein is intended to assist researchers in evaluating the cross-reactivity and potential translatability of Hsd17B13-targeted therapeutics.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it an attractive therapeutic target.[3][5] Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][6] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[4]
Hsd17B13-IN-35: A Representative Inhibitor
For the purpose of this guide, we will use data available for the well-characterized Hsd17B13 inhibitor, BI-3231, as a representative compound to illustrate the cross-species validation process. BI-3231 is a potent and selective inhibitor of human Hsd17B13.[7][8]
Comparative Activity of Hsd17B13 Inhibitor (BI-3231)
The following table summarizes the in vitro inhibitory activity of BI-3231 against Hsd17B13 from different species.
| Species | Assay Type | Substrate | IC50 (nM) | Reference |
| Human | Biochemical | Estradiol | 35 | [8] |
| Human | Biochemical | Leukotriene B4 | - | [7] |
| Mouse | Biochemical | Estradiol | 50 | [8] |
Note: A "-" indicates that while the substrate was used in assays, a specific IC50 value was not provided in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine Hsd17B13 inhibitor activity.
Recombinant Protein Expression and Purification
-
Objective: To produce purified Hsd17B13 protein for use in biochemical assays.
-
Method:
-
Human and mouse Hsd17B13 cDNA is cloned into a suitable expression vector (e.g., baculovirus expression system).
-
The vector is used to transfect insect cells (e.g., Sf9) for protein expression.
-
The expressed protein, often with a purification tag (e.g., His-tag), is purified from cell lysates using affinity chromatography (e.g., metal affinity purification) followed by size-exclusion chromatography.[9]
-
Hsd17B13 Biochemical Activity Assay (Coupled-Enzyme Luminescence)
-
Objective: To measure the enzymatic activity of Hsd17B13 and the potency of inhibitors.
-
Method:
-
The assay is performed in a microplate format.
-
Purified recombinant Hsd17B13 protein is incubated with a substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
The conversion of the substrate by Hsd17B13 produces NADH.
-
A coupled-enzyme system (e.g., NAD-Glo™) is used to detect the amount of NADH produced, which generates a luminescent signal.
-
To determine inhibitor potency (IC50), the assay is performed with varying concentrations of the test compound.[9][10]
-
Cell-Based Hsd17B13 Activity Assay (Retinol Dehydrogenase Assay)
-
Objective: To assess Hsd17B13 activity and inhibition in a cellular context.
-
Method:
-
HEK293 or HepG2 cells are transiently transfected with a plasmid expressing Hsd17B13.[6][11]
-
After incubation, the cells are lysed, and the levels of retinaldehyde and retinoic acid are measured by normal-phase High-Performance Liquid Chromatography (HPLC).[6][11]
-
For inhibitor studies, cells are pre-incubated with the inhibitor before the addition of all-trans-retinol.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Workflow for Hsd17B13 inhibitor testing.
Cross-Species Considerations
While BI-3231 shows activity against both human and mouse Hsd17B13, it is important to note that there are differences between the orthologs. Sequence alignments reveal variations, particularly in the C-terminus, which may affect substrate specificity and inhibitor binding.[9] Indeed, studies have shown differential substrate preferences between human and mouse Hsd17B13.[9] Such differences underscore the importance of empirical testing of inhibitor activity across species relevant to planned preclinical models. For instance, while human HSD17B13 has demonstrated retinol dehydrogenase activity, this was not observed for the mouse ortholog in one study.[2]
Conclusion
The cross-validation of Hsd17B13 inhibitor activity in different species is a critical step in the preclinical development of therapeutics for liver diseases. This guide provides a framework for such comparisons, emphasizing the need for standardized, detailed experimental protocols and a clear presentation of comparative data. The provided example with BI-3231 highlights the potential for inhibitors to have cross-species activity, but also underscores the importance of characterizing species-specific differences in enzyme function and inhibitor potency. Future studies should aim to expand the range of species tested and further investigate the molecular basis for any observed differences in inhibitor activity.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - HSD17B13 [maayanlab.cloud]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
On-Target Effects of Hsd17B13 Inhibitors: A Comparative Guide Using CETSA
Disclaimer: Publicly available information and experimental data for a compound specifically named "Hsd17B13-IN-35" could not be identified. This guide will therefore utilize data from other well-characterized 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) inhibitors, BI-3231 and compound 32, to illustrate the application of the Cellular Thermal Shift Assay (CETSA) for confirming on-target effects. The experimental protocols and data presented serve as a representative example for researchers engaged in the development of Hsd17B13-targeting therapeutics.
This guide provides a comparative overview of methodologies to confirm the on-target effects of Hsd17B13 inhibitors, with a focus on the Cellular Thermal Shift Assay (CETSA). It is intended for researchers, scientists, and drug development professionals working on novel therapeutics for liver diseases such as non-alcoholic steatohepatitis (NASH).
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the in vitro potency of two distinct Hsd17B13 inhibitors, providing a basis for comparing their biochemical activity.
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | 1 | [1][2][3] |
| Mouse Hsd17B13 | 13 | [1][3] | |
| Compound 32 | Human Hsd17B13 | 2.5 | [4] |
Experimental Protocols: Cellular Thermal Shift Assay (CETSA) for Hsd17B13 Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle relies on the ligand-induced stabilization of the target protein, resulting in a higher melting temperature. Below is a detailed protocol for assessing the on-target effects of an Hsd17B13 inhibitor in a human hepatocyte cell line (e.g., HepG2 or Huh7).
Objective: To determine the thermal stabilization of Hsd17B13 in intact cells upon treatment with an inhibitor.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hsd17B13 inhibitor (e.g., BI-3231) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against Hsd17B13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with the Hsd17B13 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (maintained at 37°C).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Hsd17B13, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Hsd17B13 at each temperature point for both inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble Hsd17B13 relative to the unheated control against the temperature.
-
The resulting curve for the inhibitor-treated sample is expected to show a rightward shift compared to the vehicle control, indicating thermal stabilization of Hsd17B13. This shift confirms the on-target engagement of the inhibitor.
-
Mandatory Visualization
Hsd17B13 Signaling Pathway in Hepatocytes
The following diagram illustrates the role of Hsd17B13 in the context of lipid metabolism within a liver cell. Hsd17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[5] Hsd17B13 is associated with lipid droplets and is involved in pathways concerning steroids and retinol.[5][6][7]
Caption: Hsd17B13's role in hepatic lipid and steroid metabolism.
CETSA Experimental Workflow
The diagram below outlines the key steps of the Cellular Thermal Shift Assay (CETSA) to confirm the binding of an inhibitor to its target protein within a cellular context.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selective HSD17B13 Inhibition vs. Pan-HSD Inhibition: A Comparative Guide for Liver Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective inhibitor Hsd17B13-IN-35 against pan-hydroxysteroid dehydrogenase (HSD) inhibitors in preclinical models of liver disease. This analysis is based on available experimental data for selective HSD17B13 inhibitors and prominent pan-HSD inhibitors, primarily targeting 11β-HSD1.
Recent genome-wide association studies have identified a loss-of-function variant in the gene encoding hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This has spurred the development of selective HSD17B13 inhibitors as a promising therapeutic strategy. This guide contrasts the targeted approach of HSD17B13 inhibition with the broader activity of pan-HSD inhibitors, which affect multiple HSD isoenzymes.
Executive Summary
Selective inhibition of HSD17B13 offers a targeted approach to mitigating liver injury, with preclinical data suggesting a favorable safety and efficacy profile. The mechanism is thought to involve the modulation of lipid metabolism and the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a crucial role in hepatic stellate cell activation and fibrosis. In contrast, pan-HSD inhibitors, particularly those targeting 11β-HSD1, have also demonstrated efficacy in reducing hepatic steatosis and inflammation. However, their broader mechanism, which involves the regulation of glucocorticoid metabolism and activation of pathways like AMPK/SIRT1, may present a different risk-benefit profile.
Data Presentation: Hsd17B13 Inhibitors vs. Pan-HSD Inhibitors
The following tables summarize the available quantitative data from preclinical and clinical studies on selective HSD17B13 inhibitors and pan-HSD (11β-HSD1) inhibitors in liver disease models.
Table 1: In Vitro Potency of HSD17B13 and Pan-HSD Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Assay System | Reference |
| Selective HSD17B13 Inhibitor | BI-3231 | Human HSD17B13 | 16 nM | Biochemical assay (Estradiol as substrate) | [3] |
| EP-036332 | Human HSD17B13 | 14 nM | In vitro assay | [4] | |
| EP-036332 | Mouse HSD17B13 | 2.5 nM | In vitro assay | [4] | |
| EP-040081 | Human HSD17B13 | 79 nM | In vitro assay | [4] | |
| EP-040081 | Mouse HSD17B13 | 74 nM | In vitro assay | [4] | |
| Exemplified Compound | His-tagged HSD17B13 | ≤ 0.1 µM | LC/MS-based estrone detection | [5] | |
| Pan-HSD (11β-HSD1) Inhibitor | J2H-1702 | 11β-HSD1 | 2.9 nM | Biochemical assay | [6] |
| H8 (curcumin derivative) | 11β-HSD1 | Not specified | - | [7] | |
| INU-101 | 11β-HSD1 | Not specified | - | [8] | |
| AZD4017 | 11β-HSD1 | Not specified | - | [9] | |
| RO5093151 | 11β-HSD1 | Not specified | - | [6] |
Table 2: In Vivo Efficacy of HSD17B13 and Pan-HSD Inhibitors in Liver Disease Models
| Inhibitor Class | Compound | Animal Model | Key Findings | Reference |
| Selective HSD17B13 Inhibitor | EP-037429 (prodrug of EP-036332) | Mouse model of chronic liver injury (CDAAHF diet) | Hepatoprotective effects, favorable bioactive lipid profile, decreased markers of cytotoxic immune cell activation, cell death, and fibrosis. | [10] |
| EP-036332 & EP-040081 | Mouse model of autoimmune hepatitis (Concanavalin A) | Decreased serum ALT, TNF-α, IL-1β, and CXCL9. Attenuation of gene markers for immune cell activation. | [4] | |
| Pan-HSD (11β-HSD1) Inhibitor | INU-101 | Mouse model of MASLD (Fast-food diet) | Significant reduction in hepatic lipid accumulation and liver fibrosis. Improved serum ALT, total cholesterol, and triglyceride levels. | [8] |
| H8 (curcumin derivative) | Rat model of NAFLD (HFD + STZ) | Significantly alleviated lipid accumulation, fibrosis, and inflammation. Improved liver function. | [7] | |
| J2H-1702 | Diet- and toxicity-induced NASH mouse models | Significantly attenuated hepatic lipid accumulation and ameliorated liver fibrosis. | [11] | |
| AZD4017 | Patients with NASH and T2D | Significantly improved liver fat fraction versus placebo. | [9] | |
| RO5093151 | Patients with NAFLD | Decreased mean liver-fat content compared to placebo. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating HSD inhibitors in liver disease models.
In Vitro HSD17B13 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HSD17B13.
-
Method: Recombinantly expressed human or mouse HSD17B13 is used. The assay can be performed using various substrates, such as estradiol or leukotriene B4.[3][10] The enzymatic reaction is initiated by the addition of the substrate and NAD+. The reaction progress is monitored by mass spectrometry to detect the formation of the product (e.g., estrone from estradiol).[5] Test compounds are added at varying concentrations to determine the dose-dependent inhibition of the enzyme.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Chronic Liver Injury Mouse Model (e.g., CDAAHF Diet)
-
Objective: To evaluate the in vivo efficacy of HSD17B13 or pan-HSD inhibitors in a model of chronic liver injury.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Liver Injury: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) for a specified period (e.g., 6-12 weeks) to induce steatohepatitis and fibrosis.[10][12]
-
Drug Administration: A prodrug form of the inhibitor (e.g., EP-037429) or the active compound is administered orally or via another appropriate route, once or twice daily, for the duration of the study or a specific treatment window.[10]
-
Assessments:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides are measured.[8]
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for quantification of fibrosis.
-
Gene and Protein Expression: Liver tissue is analyzed for the expression of genes and proteins related to inflammation (e.g., Tnf-α, Il-1β), fibrosis (e.g., Col1a1, Acta2), and other relevant pathways.[10]
-
Lipidomics: Untargeted lipidomics of liver tissue can be performed to assess changes in the lipid profile.[10]
-
Acute Liver Injury Mouse Model (e.g., Concanavalin A)
-
Objective: To assess the hepatoprotective effects of inhibitors in an acute, immune-mediated liver injury model.
-
Animal Model: Male C57BL/6J mice.
-
Induction of Liver Injury: A single intravenous injection of Concanavalin A is administered to induce acute hepatitis.
-
Drug Administration: The inhibitor is typically administered prior to or shortly after the Concanavalin A challenge.[4]
-
Assessments:
Conclusion
The selective inhibition of HSD17B13 represents a targeted therapeutic strategy for liver diseases, with a mechanism deeply rooted in genetic evidence. Preclinical data for compounds like this compound (represented by specific inhibitors like BI-3231 and EP-036332) demonstrate potent and selective inhibition of HSD17B13, leading to hepatoprotective effects in various liver injury models. The primary mechanism appears to be the modulation of lipid metabolism and inhibition of the pro-fibrotic TGF-β1 pathway.
Pan-HSD inhibitors, particularly those targeting 11β-HSD1, also show promise in mitigating liver steatosis and fibrosis. Their mechanism involves the regulation of local glucocorticoid levels and the activation of key metabolic signaling pathways. While effective, the broader enzymatic inhibition profile of pan-HSD inhibitors may lead to different off-target effects compared to the highly selective HSD17B13 inhibitors.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two approaches. However, the current body of evidence suggests that selective HSD17B13 inhibition is a highly promising and potentially safer strategy for the treatment of chronic liver diseases. The detailed experimental protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. 11β-HSD1 Inhibitor Alleviates Non-Alcoholic Fatty Liver Disease by Activating the AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Inhibition of 11β-hydroxysteroid dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Replicating Hsd17B13 Inhibitor Findings in Patient-Derived Xenografts: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the efficacy of Hsd17B13 inhibitors, using "Hsd17B13-IN-35" as a representative novel compound, in patient-derived xenograft (PDX) models of liver disease. By objectively comparing its potential performance with other known Hsd17B13 inhibitors and providing detailed experimental protocols, this document aims to facilitate the replication and validation of pre-clinical findings.
The Role of Hsd17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has strongly linked Hsd17B13 to the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Studies have shown that increased hepatic expression of Hsd17B13 is associated with the development and progression of NAFLD/NASH in both mice and humans.[1][4] Conversely, loss-of-function genetic variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[1][2][3][5] This protective effect has made Hsd17B13 a promising therapeutic target for the treatment of liver diseases.[1][6]
The proposed mechanism of Hsd17B13 in promoting liver disease involves its role in lipid metabolism. Overexpression of Hsd17B13 leads to an increase in the number and size of lipid droplets in hepatocytes.[2][7] It is thought to be regulated by key transcription factors involved in lipogenesis, such as SREBP-1c and LXRα.[2][5] Furthermore, Hsd17B13 may influence inflammatory pathways within the liver, contributing to the progression from simple steatosis to NASH.[4][8]
Hsd17B13 Signaling and Inhibition
The signaling pathway involving Hsd17B13 is centered on its role in hepatic lipid metabolism and its downstream inflammatory consequences. The diagram below illustrates the proposed mechanism of Hsd17B13 and the point of intervention for inhibitors like this compound.
Comparative Analysis of Hsd17B13 Inhibitors
While specific data for this compound is not publicly available, this section provides a template for comparing its performance metrics against other known Hsd17B13 inhibitors that are currently in development.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Hsd17B13 | Enzymatic Assay | [Data to be determined] | [Internal Data] |
| INI-822 | Hsd17B13 | Small Molecule Inhibitor | [Data not publicly available] | Inipharm[9] |
| Rapirosiran (ARO-HSD) | Hsd17B13 mRNA | RNA Interference | [Data not publicly available] | Arrowhead Pharmaceuticals[9][10] |
| AZD7503 | Hsd17B13 mRNA | RNA Interference | [Data not publicly available] | AstraZeneca[11] |
Table 2: Preclinical Efficacy of Hsd17B13 Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Source |
| This compound | [e.g., Diet-induced NASH mouse model] | [e.g., Reduction in liver steatosis, inflammation, and fibrosis] | [Internal Data] |
| INI-678 (precursor to INI-822) | 3D liver-on-a-chip model | Reduction in key markers of liver fibrosis (α-SMA, COL-I) | Inipharm[1] |
| Rapirosiran (ARO-HSD) | Healthy volunteers and NASH patients (Phase I/II) | Reduced Hsd17B13 mRNA and protein levels, and liver enzymes (ALT, AST) | Arrowhead Pharmaceuticals[9][10] |
Experimental Workflow for PDX Model Studies
Patient-derived xenografts (PDX) offer a more clinically relevant model for evaluating drug efficacy by preserving the original tumor microenvironment and heterogeneity.[12][13][14] The following workflow outlines the key steps for replicating and validating the findings of Hsd17B13 inhibitors in liver disease PDX models.
Detailed Experimental Protocols
Establishment of Liver Cancer PDX Models
-
Tissue Acquisition: Fresh tumor tissue from consenting patients with liver cancer (e.g., hepatocellular carcinoma arising in a background of NASH) should be collected under sterile conditions.
-
Implantation: The tumor tissue should be implanted, either subcutaneously or orthotopically into the liver of immunocompromised mice (e.g., NOD/SCID or NSG mice).[13] Orthotopic implantation is generally preferred for liver cancer models as it better recapitulates the native tumor microenvironment.[13]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested and can be cryopreserved or passaged into subsequent cohorts of mice for expansion.
Drug Treatment Studies
-
Animal Cohorts: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, a comparator drug, and a vehicle control are administered to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
Endpoint Analysis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tumors and livers are harvested. Blood samples are also collected.
-
Histopathology: A portion of the tumor and liver tissue is fixed in formalin and embedded in paraffin for histological analysis. Staining with Hematoxylin and Eosin (H&E) can be used to assess tumor morphology and hepatocyte ballooning, while Sirius Red or Masson's trichrome staining can be used to quantify fibrosis.
-
Biomarker Analysis:
-
Serum Analysis: Blood samples can be analyzed for liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Gene and Protein Expression: RNA and protein can be extracted from tumor and liver tissue to analyze the expression of Hsd17B13 and markers of fibrosis (e.g., α-SMA, COL1A1) and inflammation (e.g., TNF-α, IL-6) by qPCR, Western blotting, or immunohistochemistry.
-
Lipid Analysis: Hepatic triglyceride content can be measured to assess the effect of the inhibitor on steatosis.
-
By following these protocols and utilizing the comparative framework, researchers can rigorously evaluate the preclinical efficacy of novel Hsd17B13 inhibitors like this compound in clinically relevant PDX models of liver disease. This will provide crucial data to support their further development as potential therapeutics for NAFLD/NASH and other chronic liver conditions.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 6. origene.com [origene.com]
- 7. escholarship.org [escholarship.org]
- 8. academic.oup.com [academic.oup.com]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 12. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft model: Applications and challenges in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hsd17B13-IN-35: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of Hsd17B13-IN-35, a research compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
Crucial Note: Before proceeding with any disposal protocol, it is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal instructions. The guidance provided here is intended as a general framework in the absence of a specific SDS and should be adapted to comply with your institution's and local regulations.
General Chemical Waste Disposal Protocol
The disposal of any chemical waste, including this compound, should follow a systematic and cautious approach. This involves proper identification, segregation, containment, and labeling before collection by authorized waste management personnel.
Experimental Protocol for Waste Handling:
-
Characterization of Waste:
-
Consult the Safety Data Sheet (SDS) for this compound to identify its specific hazards (e.g., flammable, corrosive, reactive, toxic).
-
If an SDS is not available, treat the compound as hazardous until proven otherwise.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Maintain separate waste containers for solid and liquid forms of the compound.
-
Keep halogenated and non-halogenated solvent waste separate.
-
-
Selection of Waste Containers:
-
Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for a wide range of chemicals.
-
Ensure containers have secure, leak-proof lids.
-
Containers should be in good condition, free from cracks or contamination.
-
-
Labeling of Waste Containers:
-
Clearly label each waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Any known hazard characteristics (e.g., "Flammable," "Toxic").
-
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep containers closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete inventory of the waste.
-
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative parameters and considerations for the safe handling and disposal of laboratory chemical waste like this compound.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill containers beyond 90% capacity. | To allow for vapor expansion and prevent spills during transport. |
| Storage Time Limit | Adhere to institutional and local regulations for the maximum storage time of hazardous waste. | To minimize the risk of accidents and ensure timely disposal. |
| pH of Aqueous Waste | Neutralize corrosive waste (pH 2-12.5) if safe and permissible by your institution's EHS. | To prevent damage to containers and reduce hazards during handling. |
| Concentration of Waste | Dilution of waste is generally not recommended as it increases the total volume of hazardous waste. | Focus on waste minimization at the source. |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.
By adhering to these established procedures and prioritizing the acquisition of the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
Navigating the Handling of Hsd17B13-IN-35: A Comprehensive Guide to Safety and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the potent small molecule inhibitor, Hsd17B13-IN-35, focusing on operational and disposal plans to ensure a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent small molecule inhibitor necessitates stringent handling protocols based on established best practices for this category of research chemicals. The following procedural guidance is designed to minimize exposure risk and ensure the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The minimum required PPE should be worn at all times in the laboratory where the compound is handled.
Minimum PPE Requirements:
-
Lab Coat: A clean, buttoned lab coat provides a crucial barrier against splashes and contamination of personal clothing.
-
Safety Goggles: Chemical splash goggles are required to protect the eyes from accidental splashes of the compound, especially when in solution.
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are mandatory. For tasks with a higher risk of splash or when handling concentrated solutions, double-gloving is recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Closed-toe Shoes: Footwear that fully covers the feet is essential to protect against spills and falling objects.
Quantitative Hazard Data for Potent Small Molecule Inhibitors (Representative Examples)
In the absence of specific data for this compound, the following table provides representative quantitative hazard information for analogous potent small molecule inhibitors to guide risk assessment.
| Parameter | Typical Value Range | Significance |
| Occupational Exposure Limit (OEL) | 0.1 - 10 µg/m³ (8-hour TWA) | Indicates the airborne concentration to which nearly all workers may be repeatedly exposed without adverse effect. A lower OEL signifies higher potency and requires more stringent containment. |
| LD50 (Oral, Rat) | 10 - 2000 mg/kg | The lethal dose for 50% of a test population. This wide range reflects the varying toxicity of different small molecule inhibitors. |
| Solubility in DMSO | >10 mg/mL | Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of these compounds. |
| Aqueous Solubility | <1 mg/mL | Most small molecule inhibitors have low aqueous solubility, which can impact experimental design. |
Note: This data is for illustrative purposes and should not be considered as specific to this compound. A thorough risk assessment should be conducted for each new compound.
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is critical for the safe handling of this compound.
Caption: Operational workflow for handling this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the compound in a cool, dry, and dark place, away from incompatible chemicals. Follow any specific storage temperature recommendations provided by the supplier.
Preparation of Stock Solutions:
-
Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE, including double gloves.
-
Use a calibrated balance to weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Use in Experiments:
-
When diluting the stock solution to working concentrations, continue to work within a chemical fume hood.
-
Use appropriate laboratory equipment, such as calibrated pipettes, to ensure accuracy.
-
Avoid direct contact with the skin and eyes at all times.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Caption: Disposal plan for this compound waste.
Disposal Procedures:
-
Segregate Waste: Do not mix this compound waste with general laboratory trash. All materials that have come into contact with the compound are considered hazardous waste.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Liquid Waste: Collect all unused solutions and cell culture media containing this compound in a designated liquid hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical, and the primary hazard (e.g., "Toxic").
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. Never pour chemical waste down the drain.
By adhering to these safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the most current safety information available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
